CGP55845
Description
Properties
IUPAC Name |
benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h2-9,13,16,21-22H,10-12H2,1H3,(H,23,24)/t13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODSPDOOCZZEIM-BBRMVZONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150175-54-5 | |
| Record name | CGP 55845 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150175545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CGP55845
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP55845 is a potent and selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. As a competitive antagonist, this compound plays a crucial role in neuroscience research, enabling the elucidation of GABA-B receptor function in both physiological and pathological states. Its ability to block both presynaptic and postsynaptic GABA-B receptors makes it an invaluable tool for studying synaptic transmission, plasticity, and various neurological disorders.
Core Mechanism of Action: Competitive Antagonism of the GABA-B Receptor
This compound functions as a high-affinity, selective, and competitive antagonist at GABA-B receptors.[1][2][3] Unlike agonists that activate the receptor, this compound binds to the receptor without initiating a biological response. Instead, it effectively blocks the binding of the endogenous agonist, GABA, as well as exogenous agonists like baclofen.[4] This antagonism occurs at both presynaptic and postsynaptic sites, thereby inhibiting the diverse effects mediated by GABA-B receptor activation.
Presynaptic Inhibition of Neurotransmitter Release
Presynaptic GABA-B receptors function as autoreceptors and heteroreceptors to modulate the release of neurotransmitters. Activation of these receptors by GABA typically inhibits the release of GABA itself (autoreceptor function) and other neurotransmitters such as glutamate.[1][3] this compound, by blocking these presynaptic GABA-B receptors, prevents this inhibition, leading to an increase in the release of GABA and glutamate.[1][3]
Postsynaptic Modulation of Neuronal Excitability
Postsynaptic GABA-B receptors are coupled via G-proteins to inwardly rectifying potassium (Kir3) channels. Their activation by GABA leads to the opening of these channels, resulting in a slow, long-lasting inhibitory postsynaptic potential (IPSP) that hyperpolarizes the neuron and reduces its excitability. This compound blocks this postsynaptic hyperpolarization, thereby preventing the inhibitory effects of GABA-B receptor activation on neuronal firing.[4]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize key pharmacological parameters.
| Parameter | Value | Description | Reference |
| IC50 | 5 nM | The half maximal inhibitory concentration for displacing agonist binding. | [1][2][3] |
| pKi | 8.35 | The negative logarithm of the inhibition constant, indicating high binding affinity. | [1][2][3] |
| pEC50 (GABA release) | 8.08 | The negative logarithm of the effective concentration for 50% of maximal effect on GABA release. | [1][3] |
| pEC50 (Glutamate release) | 7.85 | The negative logarithm of the effective concentration for 50% of maximal effect on glutamate release. | [1][3] |
| IC50 (vs. Baclofen) | 130 nM | The half maximal inhibitory concentration against baclofen-induced responses in an isoproterenol assay. | [1][2] |
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical GABA-B receptor signaling pathway and the point of intervention for this compound.
Experimental Workflow for Characterizing this compound
This diagram outlines a typical experimental workflow for characterizing the antagonist properties of a compound like this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.
Materials:
-
Rat cortical membranes (prepared from fresh or frozen tissue)
-
[³H]-GABA or other suitable radiolabeled GABA-B agonist/antagonist
-
This compound
-
Baclofen (for determining non-specific binding)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in incubation buffer and determine the protein concentration.
-
Binding Assay: In test tubes, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, omit any competing ligand. For non-specific binding, include a high concentration of unlabeled baclofen.
-
Incubation: Incubate the tubes at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiology in Hippocampal Slices
Objective: To assess the effect of this compound on pre- and postsynaptic GABA-B receptor-mediated responses.
Materials:
-
Adult rat or mouse
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂/5% CO₂
-
Recording chamber for brain slices
-
Glass microelectrodes for recording and stimulation
-
Electrophysiology rig (amplifier, digitizer, computer with appropriate software)
-
This compound
-
Baclofen
Protocol:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold aCSF.
-
Incubation: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour before recording.
-
Recording: Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 32-34°C).
-
Postsynaptic Effects: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons. Apply baclofen to the bath to induce a hyperpolarization or an outward current (mediated by Kir3 channels). After establishing a stable baclofen-induced response, co-apply this compound to determine its ability to block this postsynaptic effect.
-
Presynaptic Effects: Place a stimulating electrode in the Schaffer collaterals to evoke excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) in a CA1 pyramidal neuron. Use a paired-pulse stimulation protocol (e.g., two stimuli 50 ms apart). Application of baclofen will typically increase the paired-pulse ratio, indicative of a presynaptic inhibition of glutamate release. Co-application of this compound should reverse this effect.
-
Data Analysis: Measure the amplitude of the baclofen-induced hyperpolarization/outward current and the amplitude and paired-pulse ratio of the evoked EPSPs/EPSCs. Compare these parameters in the presence and absence of this compound.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular levels of GABA and glutamate in a specific brain region (e.g., the hippocampus).
Materials:
-
Adult rat
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
This compound
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Protocol:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the target brain region according to stereotaxic coordinates.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis Sampling: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µl/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Drug Administration: After collecting stable baseline samples, administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Analysis: Analyze the collected dialysate samples for GABA and glutamate concentrations using a sensitive analytical technique such as HPLC with electrochemical or fluorescence detection.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the levels before and after this compound administration.
Conclusion
This compound is a cornerstone pharmacological tool for the investigation of GABA-B receptor function. Its high potency and selectivity allow for precise dissection of the roles of this receptor in regulating neuronal activity and neurotransmitter release. The experimental protocols detailed herein provide a framework for the continued use of this compound in advancing our understanding of GABAergic neurotransmission and its implications for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
CGP55845: A Technical Guide to a Selective GABA-B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP55845 is a potent and highly selective competitive antagonist of the GABA-B receptor.[1][2] Its utility in neuroscience research is well-established, serving as a critical tool for elucidating the physiological and pathological roles of the GABA-B receptor system. This document provides an in-depth technical overview of this compound, including its mechanism of action, pharmacological properties, experimental protocols, and key signaling pathways.
Chemical Properties
| Property | Value |
| Chemical Name | (2S)-3---INVALID-LINK--phosphinic acid hydrochloride |
| Molecular Formula | C18H22Cl2NO3P・HCl |
| Molecular Weight | 438.71 g/mol |
| CAS Number | 149184-22-5 |
| Solubility | Soluble in DMSO to 100 mM with gentle warming. |
Mechanism of Action
This compound exerts its effects by competitively binding to the GABA-B receptor, thereby preventing the endogenous ligand, gamma-aminobutyric acid (GABA), from activating it. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.[3] By blocking these receptors, this compound effectively disinhibits neuronal circuits, leading to a variety of downstream effects on neurotransmitter release and neuronal excitability.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 5 nM | GABAB receptor binding | |
| IC50 | 6 nM | GABAB receptor binding | |
| pKi | 8.35 | Agonist binding prevention | |
| IC50 | 130 nM | Inhibition of baclofen-induced responses in an isoproterenol assay | [1] |
| pEC50 (GABA release) | 8.08 | Inhibition of GABA release | [1] |
| pEC50 (Glutamate release) | 7.85 | Inhibition of glutamate release | [1] |
Table 2: Selectivity Profile of this compound
Signaling Pathways
Activation of the GABA-B receptor by GABA initiates a signaling cascade that is blocked by this compound. The primary signaling pathway is depicted below.
Caption: GABA-B Receptor Signaling Pathway Blocked by this compound.
Experimental Protocols
Below are foundational methodologies for key experiments used to characterize this compound. These should be adapted and optimized for specific experimental conditions.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the GABA-B receptor.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation with a known concentration of a radiolabeled GABA-B receptor ligand (e.g., [3H]-GABA or a specific antagonist like [3H]-CGP54626).
-
Add varying concentrations of unlabeled this compound to compete with the radioligand for binding.
-
To determine non-specific binding, include tubes with a high concentration of an unlabeled GABA-B agonist (e.g., baclofen) or antagonist.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) by non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Electrophysiology in Brain Slices
This technique assesses the functional antagonism of this compound on GABA-B receptor-mediated currents.
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.
-
Prepare acute brain slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus) using a vibratome.[4]
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least one hour.[4]
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.
-
Perform whole-cell patch-clamp recordings from neurons in the region of interest.
-
Evoke GABA-B receptor-mediated inhibitory postsynaptic currents (IPSCs) by electrical stimulation of afferent fibers. This is often done in the presence of GABA-A receptor and glutamate receptor antagonists to isolate the GABA-B response.
-
Alternatively, bath-apply a GABA-B agonist like baclofen to induce an outward current.
-
-
Drug Application:
-
After establishing a stable baseline recording of the GABA-B response, perfuse the slice with aCSF containing a known concentration of this compound.
-
Record the effect of this compound on the amplitude and kinetics of the GABA-B receptor-mediated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-B IPSC or the magnitude of the baclofen-induced current before and after the application of this compound.
-
Calculate the percentage of inhibition caused by this compound.
-
Construct a concentration-response curve to determine the IC50 of this compound for the functional inhibition of GABA-B receptors.
-
In Vivo Microdialysis
This method measures the effect of this compound on extracellular neurotransmitter levels in the brain of a freely moving animal.
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest.
-
Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
After collecting stable baseline samples, administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe via reverse dialysis).
-
Continue collecting dialysate samples to measure the effect of the drug.
-
-
Neurochemical Analysis:
-
Analyze the concentration of neurotransmitters (e.g., GABA, glutamate, dopamine) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
-
Data Analysis:
-
Calculate the basal extracellular concentration of the neurotransmitters.
-
Express the post-drug concentrations as a percentage of the basal levels.
-
Analyze the time course of the effect of this compound on neurotransmitter release.
-
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for characterizing a novel GABA-B antagonist and the logical relationship of this compound's action.
Caption: Typical Experimental Workflow for a GABA-B Antagonist.
Caption: Logical Flow of this compound Antagonist Action.
Conclusion
This compound is an indispensable pharmacological tool for investigating the complexities of the GABA-B receptor system. Its high potency and selectivity allow for precise modulation of GABA-B-mediated signaling. The information and protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies, from fundamental in vitro characterization to in vivo functional and behavioral experiments. Careful consideration of experimental design and data interpretation is crucial for leveraging the full potential of this powerful antagonist.
References
- 1. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 3. Gαi1 inhibition mechanism of ATP-bound adenylyl cyclase type 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CGP55845: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP55845, chemically identified as (2S)-3---INVALID-LINK--phosphinic acid hydrochloride, is a potent and selective antagonist of the GABA B receptor. This document provides a comprehensive technical overview of its discovery, development, pharmacological properties, and the experimental methodologies used in its characterization. It is intended to serve as a detailed resource for professionals in the fields of neuroscience research and drug development.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through two main receptor types: GABA A and GABA B. While GABA A receptors are ligand-gated ion channels responsible for fast synaptic inhibition, GABA B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals. The discovery of selective ligands for these receptors has been pivotal in dissecting their physiological roles and exploring their therapeutic potential. This compound emerged as a valuable research tool due to its high potency and selectivity as a GABA B receptor antagonist, enabling a more precise investigation of GABA B receptor function in various physiological and pathological processes.
Discovery and Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure, (2S)-3---INVALID-LINK--phosphinic acid hydrochloride, indicates a multi-step synthetic process likely involving chiral synthesis to obtain the specific stereoisomers crucial for its biological activity. The development of this compound was part of a broader effort to create more potent and selective GABA B receptor antagonists than the earlier compounds.
Pharmacological Profile
This compound is a highly potent and selective competitive antagonist of GABA B receptors. Its pharmacological activity has been characterized through a variety of in vitro and in vivo studies.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various experimental assays.
| Assay Type | Parameter | Value | Species/Tissue | Reference |
| Radioligand Binding | IC50 | 5 nM | - | [1][2][3] |
| Radioligand Binding | pKi | 8.35 | - | [1][2][3] |
| Functional Assay (Isoproterenol-stimulated cAMP) | IC50 (vs. Baclofen) | 130 nM | - | [1][2][3] |
| Neurotransmitter Release (GABA) | pEC50 | 8.08 | - | [1][3] |
| Neurotransmitter Release (Glutamate) | pEC50 | 7.85 | - | [1][3] |
Table 1: In Vitro Potency and Binding Affinity of this compound
| Study Type | Animal Model | Dose | Route of Administration | Observed Effects | Reference |
| Behavioral Study | Male Albino Mice | 1 mg/kg | Intraperitoneal | Improved spatial memory in Morris water maze (probe trial 1) | [4] |
| Behavioral Study | Male Albino Mice | 1 mg/kg | Intraperitoneal | No significant effect on neuromuscular coordination, locomotion, or exploratory behavior | [4] |
| Safety Study | Female Albino Mice | 1 mg/kg for 12 days | Intraperitoneal | No significant effect on hematological and serum biochemical profiles | [5] |
Table 2: In Vivo Effects of this compound
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively blocking the binding of GABA to the GABA B receptor. This receptor is a heterodimer composed of GABA B1 and GABA B2 subunits and is coupled to inhibitory G-proteins (Gαi/o).
GABA B Receptor Signaling
Activation of the GABA B receptor by GABA initiates a signaling cascade that leads to the inhibition of neuronal activity. This compound, by blocking this initial step, prevents these downstream effects.
Downstream Effects of GABA B Receptor Antagonism by this compound
By blocking GABA B receptors, this compound leads to:
-
Increased Neurotransmitter Release: Prevents the G-protein-mediated inhibition of presynaptic voltage-gated calcium channels, thereby increasing the release of neurotransmitters like GABA and glutamate.
-
Disinhibition of Postsynaptic Neurons: Blocks the activation of inwardly rectifying potassium (GIRK) channels, preventing hyperpolarization of the postsynaptic membrane.
-
Increased cAMP Levels: Relieves the G-protein-mediated inhibition of adenylyl cyclase, leading to increased production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Experimental Protocols
The following sections provide an overview of the methodologies employed in the characterization of this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of this compound for the GABA B receptor.
Protocol Details:
-
Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized in ice-cold Tris-HCl buffer. The homogenate undergoes differential centrifugation to isolate the crude membrane fraction.
-
Binding Reaction: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]GABA or a specific GABA B agonist/antagonist radioligand) and a range of concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, from which the inhibition constant (Ki) can be calculated.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique is used to measure the effects of this compound on neuronal activity, particularly on synaptic transmission in brain slices.
Protocol Details:
-
Slice Preparation: Coronal or transverse slices of the hippocampus (300-400 µm thick) are prepared from rodent brains in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording: Slices are transferred to a recording chamber and perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.
-
Stimulation: Presynaptic afferents (e.g., Schaffer collaterals) are stimulated with a bipolar electrode to evoke synaptic responses.
-
Drug Application: After recording a stable baseline, this compound is bath-applied at a known concentration (typically 1-10 µM).
-
Data Analysis: Changes in the amplitude of evoked inhibitory postsynaptic potentials (IPSPs) or excitatory postsynaptic potentials (EPSPs), paired-pulse ratio, and the frequency and amplitude of spontaneous synaptic events are analyzed to determine the effect of this compound on synaptic transmission.
In Vivo Behavioral Studies (Morris Water Maze)
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Protocol Details:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using distal visual cues in the room. Each day consists of multiple trials starting from different locations.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.
-
Drug Administration: this compound (e.g., 1 mg/kg) or vehicle is administered intraperitoneally before the training or probe trials, depending on the aspect of memory being investigated (acquisition, consolidation, or retrieval).
Development Status
The development of this compound for clinical use appears to have been discontinued. The precise reasons for this are not clearly documented in the available scientific literature.
Conclusion
This compound is a powerful and selective pharmacological tool that has been instrumental in advancing our understanding of the physiological roles of GABA B receptors. Its high potency and selectivity have made it a standard antagonist in numerous in vitro and in vivo studies investigating synaptic plasticity, neurotransmitter release, and the involvement of GABA B receptors in various neurological and psychiatric conditions. While its clinical development was not pursued, this compound remains an invaluable compound for preclinical research in the neurosciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CGP55845 Hydrochloride: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP55845 hydrochloride is a potent and selective antagonist of the GABAB receptor, a G-protein coupled receptor involved in inhibitory neurotransmission in the central nervous system. Its high affinity and specificity have established it as an invaluable pharmacological tool for elucidating the physiological and pathological roles of GABAB receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound hydrochloride. Furthermore, it outlines key experimental methodologies and presents signaling pathway and experimental workflow diagrams to facilitate its effective application in research and drug development.
Chemical Structure and Physicochemical Properties
This compound hydrochloride, with the chemical name (2S)-3---INVALID-LINK--phosphinic acid hydrochloride, is a well-characterized small molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H22Cl2NO3P.HCl | [1] |
| Molecular Weight | 438.71 g/mol | |
| CAS Number | 149184-22-5 | [1] |
| Appearance | White to off-white solid powder | [2] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (up to 100 mM with gentle warming) | [1] |
| Storage | Store at room temperature. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. It is recommended to prepare fresh solutions for in vivo experiments. | [1][3] |
Pharmacological Properties
This compound hydrochloride is a highly potent and selective competitive antagonist of GABAB receptors. It effectively blocks both presynaptic and postsynaptic GABAB receptors, thereby inhibiting the effects of the endogenous agonist GABA and synthetic agonists like baclofen.[4]
| Pharmacological Parameter | Value | Reference |
| IC50 | 5 nM[1], 6 nM[2][3][5] | [1][2][3][5] |
| pKi | 8.35 (for inhibiting [3H]CGP 27492 binding) | [1] |
| pEC50 (GABA release inhibition) | 8.08 | |
| pEC50 (Glutamate release inhibition) | 7.85 | |
| IC50 (vs. Baclofen in isoproterenol assay) | 130 nM | [1] |
Mechanism of Action and Signaling Pathways
GABAB receptors are metabotropic receptors that are coupled to inhibitory G-proteins (Gi/Go). Upon activation by GABA, these receptors mediate a range of downstream signaling events that lead to neuronal inhibition. This compound hydrochloride exerts its effects by competitively binding to GABAB receptors and preventing their activation.
The primary downstream effects of GABAB receptor activation that are blocked by this compound hydrochloride include:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux and hyperpolarization of the postsynaptic membrane.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium ion influx at the presynaptic terminal, thereby decreasing the release of neurotransmitters such as GABA and glutamate.
By blocking these pathways, this compound hydrochloride disinhibits neuronal activity, leading to enhanced neurotransmitter release and increased neuronal excitability.
Figure 1: GABAB Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
This compound hydrochloride is utilized in a variety of in vitro and in vivo experimental paradigms. The following provides an overview of common methodologies.
In Vitro Electrophysiology
-
Objective: To study the effects of this compound hydrochloride on synaptic transmission and neuronal excitability in brain slices.
-
Methodology:
-
Prepare acute brain slices (e.g., hippocampus, cortex) from rodents.
-
Maintain slices in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Obtain whole-cell patch-clamp or field potential recordings from neurons of interest.
-
Establish a stable baseline recording.
-
Bath-apply this compound hydrochloride at a known concentration (e.g., 1 µM).[4]
-
Record changes in synaptic responses (e.g., evoked inhibitory postsynaptic currents, IPSCs; excitatory postsynaptic currents, EPSCs) or membrane potential. For instance, this compound hydrochloride has been shown to block baclofen-induced postsynaptic hyperpolarization and the depression of evoked IPSPs and EPSPs.[4] It can also increase the frequency of spontaneous and miniature IPSCs.[2][3]
-
In Vivo Administration and Behavioral Studies
-
Objective: To investigate the systemic effects of GABAB receptor blockade on animal behavior and physiology.
-
Methodology:
-
Dissolve this compound hydrochloride in a suitable vehicle (e.g., saline).
-
Administer the solution to the animal model, typically via intraperitoneal (i.p.) injection. A common dosage is in the range of 0.5-1 mg/kg body weight.[2][6]
-
Conduct behavioral tests to assess endpoints such as learning and memory (e.g., novel object recognition test), anxiety, or seizure susceptibility. For example, a 0.5 mg/kg i.p. injection has been shown to restore novel object recognition memory in a mouse model of CDKL5 deficiency disorder.[2][3]
-
Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution of this compound hydrochloride for subsequent dilution in experimental buffers.
-
Methodology:
-
Based on the molecular weight of 438.71 g/mol , weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in high-purity DMSO to the desired stock concentration (e.g., 100 mM). Gentle warming may be required to fully dissolve the compound.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Figure 2: Generalized Experimental Workflow for Utilizing this compound Hydrochloride.
Conclusion
This compound hydrochloride is a cornerstone pharmacological tool for the investigation of GABAB receptor function. Its high potency and selectivity allow for precise modulation of GABAergic neurotransmission. This guide provides essential data and methodologies to support researchers in designing and executing well-controlled experiments, ultimately advancing our understanding of the central nervous system in health and disease.
References
- 1. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 2. CGP 55845 HCl | GABAB receptor antagonist | CAS# 149184-22-5 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | GABAB antagonist | Probechem Biochemicals [probechem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
The GABAB Receptor Antagonist CGP55845: A Technical Guide to its Effects on GABA and Glutamate Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP55845 is a potent and selective antagonist of the GABAB receptor, a G-protein coupled receptor that plays a crucial role in modulating neurotransmission throughout the central nervous system.[1][2] Its ability to block both presynaptic and postsynaptic GABAB receptors has made it an invaluable tool for dissecting the physiological roles of these receptors and for investigating their therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the effects of this compound on the release of two key neurotransmitters: gamma-aminobutyric acid (GABA) and glutamate. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound.
Core Mechanism of Action
This compound exerts its effects by competitively binding to GABAB receptors, thereby preventing their activation by the endogenous agonist GABA.[1] Presynaptic GABAB receptors function as autoreceptors on GABAergic neurons and as heteroreceptors on glutamatergic neurons. Their activation typically leads to an inhibition of neurotransmitter release. By blocking these receptors, this compound disinhibits the release of both GABA and glutamate.[1][3]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro studies.
Table 1: Potency of this compound at GABAB Receptors
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 5 nM | Rat Brain Membranes | [1][2] |
| pKi | 8.35 | Rat Brain Membranes ([3H]CGP 27492 binding) | [1][2] |
| Ki | 4.5 nM | Not Specified | [3] |
| IC50 (vs. Baclofen) | 130 nM | Isoproterenol Assay | [1][2] |
Table 2: Effect of this compound on GABA and Glutamate Release
| Effect | Parameter | Value | Species/Tissue | Experimental Conditions | Reference |
| Inhibition of GABA Release | pEC50 | 8.08 | Not Specified | Not Specified | [1] |
| Inhibition of Glutamate Release | pEC50 | 7.85 | Not Specified | Not Specified | [1] |
| Increase in GABA Release (in absence of agonist) | EC50 | 8.3 nM | Rat Cerebral Cortex Slices | Electrical Stimulation | [3] |
| Increase in GABA Release (in presence of (-)-baclofen) | EC50 | 25 nM | Rat Cerebral Cortex Slices | Electrical Stimulation | [3] |
| Increase in Glutamate Release (in presence of (-)-baclofen) | EC50 | 14 nM | Rat Cerebral Cortex Slices | Electrical Stimulation | [3] |
| Increase in GABA Release Probability | Concentration | 1 µM | Rat Hippocampal Mossy Fiber Terminals | Not Specified | [4] |
Signaling Pathways and Mechanisms
The antagonism of presynaptic GABAB receptors by this compound initiates a signaling cascade that culminates in the enhanced release of GABA and glutamate. The following diagram illustrates this process.
References
The Role of CGP55845 in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP55845 is a potent and selective antagonist of the GABAB receptor, a key metabotropic receptor for the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Its high affinity and specificity have established it as an indispensable pharmacological tool in neuroscience research. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its mechanism of action, its utility in elucidating the physiological roles of GABAB receptors, and its application in preclinical models of neurological and psychiatric disorders. This document synthesizes quantitative data, details common experimental methodologies, and provides visual representations of relevant signaling pathways and workflows.
Introduction to this compound
This compound, with the chemical name (2S)-3---INVALID-LINK--phosphinic acid hydrochloride, is a highly selective and potent competitive antagonist for the GABAB receptor. Unlike GABAA receptors which are ionotropic chloride channels, GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[1] this compound has been instrumental in differentiating the physiological and pathological roles of presynaptic and postsynaptic GABAB receptors.
Chemical and Physical Properties:
-
Molecular Formula: C₁₈H₂₂Cl₂NO₃P·HCl
-
Molecular Weight: 438.71 g/mol
-
Solubility: Soluble in DMSO up to 100 mM with gentle warming.[2]
-
Storage: Store at room temperature. For solutions, it is recommended to prepare them fresh; however, they can be stored at -20°C for up to one month.[2]
Mechanism of Action
This compound exerts its effects by competitively binding to the GABAB receptor, thereby preventing the binding of the endogenous agonist GABA. This blockade inhibits the downstream signaling cascade typically initiated by GABAB receptor activation.
Presynaptic Inhibition: At presynaptic terminals, GABAB autoreceptors, when activated by GABA, inhibit further neurotransmitter release. This is achieved through the inhibition of voltage-gated Ca²⁺ channels. By blocking these autoreceptors, this compound can enhance the release of neurotransmitters, including GABA and glutamate.
Postsynaptic Inhibition: Postsynaptically, GABAB receptor activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in a slow, long-lasting inhibitory postsynaptic potential (IPSP).[3] this compound blocks this hyperpolarization, thereby increasing neuronal excitability.[3]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key binding affinities and functional assay data.
Table 1: Binding Affinity and Potency
| Parameter | Value | Species/Tissue | Reference |
| IC₅₀ | 5 nM | Rat Brain | |
| IC₅₀ | 6 nM | Not Specified | [4] |
| IC₅₀ (vs. Baclofen) | 130 nM | Isoproterenol Assay | [2] |
| pKᵢ | 8.35 | Rat Brain | |
| Kᵢ | 4.5 nM | Not Specified | [5] |
| KD | 11 nM (±0.5 nM) | CXCR4 Receptor | [6] |
Table 2: Functional Antagonism and Effects on Neurotransmitter Release
| Parameter | Value (pEC₅₀) | Effect | Species/Tissue | Reference |
| GABA Release Inhibition | 8.08 | Antagonism | Rat Cerebral Cortex Slices | |
| Glutamate Release Inhibition | 7.85 | Antagonism | Rat Cerebral Cortex Slices | |
| EC₅₀ (GABA release) | 8.3 nM (in absence of baclofen) | Increase | Rat Cerebral Cortex Slices | [5] |
| EC₅₀ (GABA release) | 25 nM (in presence of baclofen) | Increase | Rat Cerebral Cortex Slices | [5] |
| EC₅₀ (Glutamate release) | 14 nM (in presence of baclofen) | Increase | Rat Cerebral Cortex Slices | [5] |
Key Applications in Neuroscience Research
Synaptic Plasticity and Long-Term Potentiation (LTP)
This compound is widely used to investigate the role of GABAB receptors in synaptic plasticity, particularly LTP, a cellular correlate of learning and memory.[7] By blocking GABAB receptors, researchers can dissect their contribution to the induction and maintenance of LTP. For instance, some studies have shown that antagonism of GABAB receptors can enhance LTP.[8] Conversely, other research indicates that this compound can impair LTP in the dentate gyrus, suggesting a complex, region-specific role for GABAB receptors in synaptic plasticity.[8]
Neurotransmitter Release
The presynaptic location of many GABAB receptors makes this compound an excellent tool for studying the modulation of neurotransmitter release. It has been demonstrated that this compound can increase the probability of GABA release from mossy fiber terminals.[9] It also enhances the release of both GABA and glutamate by blocking presynaptic autoreceptors that would otherwise limit their release.[5]
Animal Models of Disease
This compound has been employed in various animal models to probe the involvement of the GABAB system in neurological and psychiatric conditions.
-
Epilepsy: In the pentylenetetrazole (PTZ) kindling model of epilepsy in mice, this compound has been shown to increase seizure intensity, highlighting the protective role of GABAB receptor-mediated inhibition against excessive neuronal firing.[5]
-
Cognitive Disorders: Studies in aged rats have demonstrated that this compound can reverse age-related impairments in olfactory discrimination learning.[5][10] Furthermore, in a mouse model of CDKL5 deficiency disorder, a neurodevelopmental encephalopathy, acute treatment with this compound restored novel object recognition memory.[11]
-
Pain and Anxiety: Research suggests that this compound can attenuate neuropathic pain and emotional anxiety by inhibiting presynaptic long-term potentiation in the anterior cingulate cortex.
Experimental Protocols
In Vitro Electrophysiology in Brain Slices
This protocol outlines a general procedure for studying the effects of this compound on synaptic transmission and plasticity in acute brain slices.
Objective: To record field excitatory postsynaptic potentials (fEPSPs) or inhibitory postsynaptic potentials (IPSPs) and assess the impact of this compound.
Materials:
-
Rodent (rat or mouse)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂
-
Recording chamber
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
This compound hydrochloride
-
Other pharmacological agents as needed (e.g., AMPA, NMDA, GABAA receptor antagonists)
Procedure:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.[12] Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus, cortex) using a vibratome in ice-cold aCSF.[12]
-
Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
Recording: Place a slice in the recording chamber continuously perfused with oxygenated aCSF. Position a stimulating electrode to activate the desired synaptic pathway and a recording electrode to measure the resulting postsynaptic potentials.
-
Baseline Recording: Establish a stable baseline recording of evoked synaptic responses for at least 20 minutes.
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 1 µM).[3][5]
-
Data Acquisition: Record the changes in synaptic responses in the presence of this compound. To study its effect on LTP, a high-frequency stimulation (HFS) protocol can be applied after drug application.[8]
-
Washout: Perfuse the slice with aCSF to wash out the drug and observe any recovery of the synaptic response.
In Vivo Behavioral Testing
This protocol provides a general framework for assessing the effects of systemically administered this compound on behavior in rodents.
Objective: To evaluate the impact of this compound on learning, memory, or anxiety-like behaviors.
Materials:
-
Rodents (mice or rats)
-
Behavioral testing apparatus (e.g., Morris water maze, elevated plus maze)
-
This compound hydrochloride
-
Vehicle (e.g., saline, DMSO)
-
Syringes and needles for injection
Procedure:
-
Animal Habituation: Acclimate the animals to the housing facility and handle them for several days before the experiment to reduce stress.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point before the behavioral test (e.g., 30 minutes prior). Doses can range from 0.01 mg/kg to 10 mg/kg depending on the study.[5][10]
-
Behavioral Testing: Conduct the behavioral test according to the specific paradigm's protocol. For example, in the Morris water maze, this would involve acquisition trials followed by a probe trial.[13]
-
Data Analysis: Score and analyze the behavioral data (e.g., latency to find the platform, time spent in the target quadrant, number of entries into the open arms).
-
Control Groups: Always include a vehicle-treated control group to compare the effects of this compound.
Conclusion
This compound remains a cornerstone tool for neuroscientists investigating the multifaceted roles of the GABAB receptor. Its high potency and selectivity allow for precise pharmacological dissection of GABAB receptor function in synaptic transmission, plasticity, and network activity. The application of this compound in both in vitro and in vivo models continues to provide valuable insights into the physiological processes governed by GABAB receptors and their implications for a range of neurological and psychiatric disorders. This guide provides a foundational understanding for researchers utilizing this powerful antagonist in their experimental designs.
References
- 1. GABA-B Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 2. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 3. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Baclofen and Other GABAB Receptor Agents Are Allosteric Modulators of the CXCL12 Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Underlying mechanisms of long-term potentiation during the inhibition of the cannabinoid CB1 and GABAB receptors in the dentate gyrus of hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. A GABAB receptor antagonist rescues functional and structural impairments in the perirhinal cortex of a mouse model of CDKL5 deficiency disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to CGP55845 for the Study of GABA-B Receptor Function
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through ionotropic GABA-A and metabotropic GABA-B receptors.[1] GABA-B receptors, which are G-protein-coupled receptors (GPCRs), play a crucial role in modulating neuronal excitability and synaptic transmission by mediating slow and prolonged inhibitory signals.[2] Understanding the function and therapeutic potential of these receptors requires precise pharmacological tools. CGP55845 has emerged as a cornerstone tool for this purpose. It is a potent, highly selective, and competitive GABA-B receptor antagonist, enabling researchers to isolate and study the physiological and pathological roles of GABA-B receptor signaling.[3] This guide provides a comprehensive technical overview of this compound, its properties, and its application in experimental protocols.
Core Properties of this compound
This compound is a synthetic organic compound, typically supplied as a hydrochloride salt for enhanced stability and solubility. Its chemical and physical properties are essential for accurate experimental design, including solution preparation and administration.
| Property | Value | Source |
| Chemical Name | (2S)-3---INVALID-LINK--phosphinic acid hydrochloride | |
| Molecular Formula | C₁₈H₂₂Cl₂NO₃P·HCl | |
| Molecular Weight | 438.71 g/mol | |
| CAS Number | 149184-22-5 | |
| Purity | Typically ≥98% | |
| Appearance | White solid | [3] |
| Solubility | Soluble to 100 mM in DMSO with gentle warming | |
| Storage | Store at Room Temperature |
Pharmacology and Mechanism of Action
This compound functions by competitively binding to the GABA-B receptor, thereby preventing the binding of the endogenous agonist GABA or synthetic agonists like baclofen. This action blocks both presynaptic and postsynaptic receptor-mediated effects.[4] It is noted for being approximately three orders of magnitude more potent than previously described GABA-B antagonists.[4]
| Parameter | Value | Description | Source |
| IC₅₀ | 5 nM | Concentration causing 50% inhibition of agonist binding. | [3][5] |
| Kᵢ | 4.5 nM | Inhibitor binding affinity. | [6] |
| pKᵢ | 8.35 | The negative logarithm of the Kᵢ value. | [3][5] |
| pEC₅₀ (GABA release) | 8.08 | Potency in inhibiting GABA release. | |
| pEC₅₀ (Glutamate release) | 7.85 | Potency in inhibiting glutamate release. | |
| IC₅₀ (vs. Baclofen) | 130 nM | Concentration required to inhibit baclofen response in an isoproterenol assay. | [3][5] |
Presynaptic Inhibition Blockade: At presynaptic terminals, GABA-B autoreceptors inhibit neurotransmitter release by downregulating voltage-gated Ca²⁺ channels. This compound blocks these receptors, thus preventing this feedback inhibition and increasing the release of neurotransmitters like GABA and glutamate.[1][6]
Postsynaptic Inhibition Blockade: Postsynaptically, GABA-B receptors cause hyperpolarization by activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] this compound prevents this hyperpolarization, thereby blocking the late, slow inhibitory postsynaptic potential (IPSP).[4][6][7]
Caption: Logical relationship of this compound action on pre- and post-synaptic GABA-B receptors.
The GABA-B Receptor Signaling Pathway
GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits, that couple to the Gαi/o family of G-proteins.[1][8] Agonist binding to the GABA-B1 subunit induces a conformational change that activates the G-protein, causing it to dissociate into its Gαi/o and Gβγ subunits.[8] These subunits then modulate downstream effectors. This compound blocks the initial agonist binding step, preventing the entire cascade.
Caption: GABA-B receptor signaling cascade and the inhibitory point of action for this compound.
Experimental Protocols and Applications
This compound is versatile, with applications ranging from in vitro electrophysiology to in vivo behavioral studies.
In Vitro Electrophysiology (Brain Slice)
This protocol outlines the use of this compound to block GABA-B receptors in acute brain slices, a common method for studying synaptic plasticity and circuit function.
Objective: To pharmacologically isolate GABA-B receptor-mediated components of synaptic transmission.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in DMSO. Store at -20°C.
-
Prepare artificial cerebrospinal fluid (aCSF) for slicing and recording, continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome.
-
-
Slice Recovery:
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Obtain a stable whole-cell patch-clamp or field potential recording.
-
Record baseline synaptic activity (e.g., by stimulating afferent fibers and recording postsynaptic potentials/currents). To study paired-pulse depression, deliver two stimuli in close succession (e.g., 50-500 ms apart).[7]
-
-
Application of this compound:
-
Data Acquisition and Analysis:
-
Record synaptic activity in the presence of this compound.
-
Expected Outcome: Blockade of the slow, G-protein-coupled IPSP and a reduction in paired-pulse depression of inhibitory postsynaptic currents (IPSCs) are indicative of successful pre- and postsynaptic GABA-B receptor antagonism.[4][7] An increase in the amplitude of evoked excitatory postsynaptic currents (eEPSCs) may also be observed due to the blockade of presynaptic GABA-B heteroreceptors on glutamatergic terminals.[9]
-
Caption: A typical experimental workflow for in vitro electrophysiology using this compound.
In Vivo Microdialysis
This protocol describes the use of this compound to investigate the role of GABA-B receptors in modulating neurotransmitter levels in the brains of freely moving animals.
Objective: To measure changes in extracellular neurotransmitter concentrations following GABA-B receptor blockade.
Methodology:
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest.[11] Secure it with dental cement. Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial CSF at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).[11]
-
Allow a stabilization period (e.g., 1-2 hours) for the tissue to equilibrate.
-
-
Baseline Sample Collection:
-
Collect several baseline dialysate samples (e.g., every 10-20 minutes) to establish basal neurotransmitter levels.[11]
-
-
Administration of this compound:
-
Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.
-
-
Post-Treatment Sample Collection:
-
Continue collecting dialysate samples for a defined period post-administration to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the concentration of GABA, glutamate, or other analytes in the dialysate samples using a sensitive analytical technique like HPLC.[12]
-
Expected Outcome: Systemic or local application of this compound is expected to increase extracellular levels of GABA and glutamate in the target region by blocking presynaptic autoreceptors.
-
Behavioral Assays
This protocol provides a general framework for assessing the behavioral effects of this compound in rodents.
Objective: To determine the effects of GABA-B receptor antagonism on cognition, anxiety, or motor function.
Methodology:
-
Animal Habituation:
-
Acclimate animals to the housing facility and handling for several days before the experiment.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline or DMSO/saline mixture).
-
Administer the drug via the desired route, typically intraperitoneally (i.p.). Doses in rodent studies often range from 1 to 10 mg/kg.[6][13][14][15]
-
Administer the drug 30-60 minutes before behavioral testing to allow for absorption and distribution.
-
-
Behavioral Testing:
-
Data Analysis:
-
Compare the performance of the this compound-treated group to a vehicle-treated control group using appropriate statistical tests.
-
Expected Outcome: Depending on the dose and the specific test, this compound has been shown to have potential antidepressant and cognition-enhancing effects, but may not significantly affect locomotion or neuromuscular coordination at lower doses.[6][13] High doses may produce convulsive actions.[3][17]
-
Summary of Effective Concentrations
The effective concentration of this compound varies significantly depending on the experimental preparation and the specific endpoint being measured.
| Experimental Model | Application | Effective Concentration / Dose | Observed Effect | Source |
| Rat Hippocampal Slices | Electrophysiology | 1 µM | Blocks baclofen-induced hyperpolarization and depression of EPSPs/IPSPs. | [4][6] |
| Rat Neocortical Slices | Electrophysiology | 1 µM | Abolishes the late IPSP and paired-pulse depression. | [7] |
| Mouse Hippocampal Slices | Electrophysiology | 5 µM | Increases amplitude of eEPSCs at Schaffer collateral-CA1 synapses. | [9] |
| Cultured Neural Stem Cells | Cell Viability Assay | 100 nM - 10 µM | Dose-dependently increases cell viability. | [18] |
| Rats (in vivo) | Olfactory Learning | 0.01 - 0.1 mg/kg | Reverses age-induced learning impairments. | [6] |
| Mice (in vivo) | Behavioral Tests | 1 mg/kg (i.p.) | Showed modest effects on spatial memory; no significant effect on locomotion. | [13][16] |
| Rats (in vivo) | Forced Swim Test | 3 - 10 mg/kg | Increases swimming time (antidepressant-like effect). | [6] |
| Mice (in vivo) | Antipsychotic Models | 10 mg/kg | Used to test GABA-B involvement in the action of other drugs. | [15] |
Conclusion
This compound is an indispensable pharmacological antagonist for the study of GABA-B receptor function. Its high potency and selectivity allow for the precise dissection of GABA-B-mediated signaling in a wide array of experimental contexts, from single-channel recordings to complex animal behaviors. By blocking both presynaptic and postsynaptic receptors, it provides a robust method for investigating the role of this inhibitory system in synaptic integration, network activity, and the pathophysiology of neurological and psychiatric disorders. Careful consideration of its properties and effective concentrations is critical for the design and interpretation of rigorous scientific experiments.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 4. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGP 55845 hydrochloride | CAS:149184-22-5 | GABAB receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The GABA(B) receptor antagonist CGP 55845A reduces presynaptic GABA(B) actions in neocortical neurons of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | GABA B receptor activation [reactome.org]
- 9. Impaired GABAB-mediated presynaptic inhibition increases excitatory strength and alters short-term plasticity in synapsin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gender-specific effects of CGP 55845, GABAB receptor antagonist, on neuromuscular coordination, learning and memory formation in albino mouse following neonatal hypoxia-ischemia insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Involvement of GABAB Receptor Signaling in Antipsychotic-like Action of the Novel Orthosteric Agonist of the mGlu4 Receptor, LSP4-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alliedacademies.org [alliedacademies.org]
- 17. Comparative in vivo and in vitro studies with the potent GABAB receptor antagonist, CGP 56999A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GABAB receptor antagonist promotes hippocampal neurogenesis and facilitates cognitive function recovery following acute cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of CGP55845: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of CGP55845, a potent and selective GABA-B receptor antagonist. The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a comprehensive resource for professionals in neuroscience research and drug development.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters defining the in vitro activity of this compound at the GABA-B receptor.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 5 nM | Inhibition of agonist binding | [1][2][3] |
| 6 nM | Antagonism of GABA-B receptor | [4] | |
| 130 nM | Inhibition of baclofen-induced responses in an isoproterenol assay | [1][2][3] | |
| pKi | 8.35 | Inhibition of [3H]CGP 27492 binding | [1][2][3] |
| pEC50 | 8.08 | Inhibition of GABA release | [1][3] |
| 7.85 | Inhibition of glutamate release | [1][3] |
Core Mechanism of Action
This compound acts as a competitive antagonist at GABA-B receptors. By binding to these receptors, it prevents the endogenous ligand, gamma-aminobutyric acid (GABA), from exerting its inhibitory effects. This blockade impacts both presynaptic and postsynaptic GABA-B receptors, thereby modulating neurotransmitter release and neuronal excitability.
Key In Vitro Experiments & Methodologies
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation:
-
Whole rat brains are homogenized in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes.
-
The resulting supernatant is further centrifuged at 140,000 x g for 30 minutes.
-
The pellet is washed multiple times with binding buffer (50 mM Tris-HCl, pH 7.4) through repeated resuspension and centrifugation to remove endogenous GABA.
-
The final pellet is resuspended in binding buffer, and protein concentration is determined.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the prepared membranes (approximately 0.1-0.2 mg of protein) with a fixed concentration of a radiolabeled GABA-B receptor antagonist, such as [3H]CGP54626 (e.g., 5 nM).
-
Add varying concentrations of unlabeled this compound to compete with the radioligand.
-
For determination of non-specific binding, a high concentration of unlabeled GABA (e.g., 10 µM) is used.
-
The total assay volume is brought to 250 µL with binding buffer.
-
Incubate the plate at room temperature for 1.5 hours to reach binding equilibrium.
-
-
Termination and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
The IC50 value is determined by fitting the competition binding data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Functional Assay (cAMP Measurement)
This assay determines the functional antagonism of this compound by measuring its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
Experimental Protocol:
-
Cell Culture:
-
Use a cell line stably expressing the human GABA-B receptor (e.g., CHO-K1 cells).
-
Culture the cells in appropriate media until they reach near confluence.
-
-
Assay Procedure:
-
Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Dispense the cell suspension into a 384-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a GABA-B receptor agonist (e.g., baclofen) in the presence of forskolin (to stimulate adenylate cyclase and produce a measurable cAMP signal).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen). These kits are typically based on a competitive immunoassay format.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the amount of cAMP produced in the presence of the agonist and different concentrations of this compound.
-
The IC50 value for this compound is calculated by plotting the inhibition of the agonist response against the concentration of this compound.
-
Electrophysiology
Electrophysiological recordings are used to assess the effect of this compound on neuronal activity by measuring changes in membrane potential and synaptic currents.
Experimental Protocol:
-
Slice Preparation:
-
Prepare acute brain slices (e.g., from the hippocampus or neocortex of rats) using a vibratome.
-
Maintain the slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
-
Recording:
-
Perform whole-cell patch-clamp recordings from individual neurons within the brain slice.
-
Record baseline neuronal activity, including resting membrane potential, spontaneous inhibitory postsynaptic currents (IPSCs), and excitatory postsynaptic currents (EPSCs).
-
Induce GABA-B receptor-mediated responses by applying the agonist baclofen, which typically causes a hyperpolarization of the postsynaptic membrane and a reduction in neurotransmitter release (observed as a decrease in IPSC/EPSC amplitude).
-
-
Drug Application:
-
Bath-apply this compound to the slice and observe its ability to block the effects of baclofen. For example, this compound should prevent the baclofen-induced hyperpolarization and the depression of evoked synaptic potentials.[5]
-
-
Data Analysis:
-
Analyze the recorded traces to quantify changes in membrane potential, and the amplitude and frequency of synaptic currents before and after the application of baclofen and this compound.
-
Signaling Pathway
This compound, as a GABA-B receptor antagonist, blocks the canonical G-protein coupled signaling cascade initiated by GABA. The following diagram illustrates the GABA-B receptor signaling pathway and the point of intervention for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Pharmacological Profile of CGP 55845: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 55845 is a potent and selective antagonist of the GABAB receptor, a G-protein coupled receptor responsible for mediating the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. Its high affinity and selectivity have established CGP 55845 as an invaluable pharmacological tool for elucidating the physiological and pathological roles of GABAB receptors. This technical guide provides a comprehensive overview of the pharmacological profile of CGP 55845, including its binding characteristics, in vitro and in vivo effects, and detailed experimental methodologies.
Mechanism of Action
CGP 55845 acts as a competitive antagonist at the GABAB receptor. By binding to the receptor, it prevents the endogenous ligand GABA, as well as synthetic agonists like baclofen, from activating the receptor and initiating downstream signaling cascades. This blockade of GABAB receptor function leads to a disinhibition of neuronal activity, resulting in increased neurotransmitter release and altered neuronal excitability.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of CGP 55845.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Value | Species/Tissue | Radioligand/Assay | Reference(s) |
| IC50 | 5 nM | - | - | [1][2][3] |
| IC50 | 6 nM | - | - | [4][5] |
| pKi | 8.35 | - | [3H]CGP 27492 binding | [1][2][3] |
| Ki | 4.5 nM | - | - | [6] |
| IC50 (vs. Baclofen) | 130 nM | - | Isoproterenol Assay | [1][2][3] |
Table 2: In Vitro Functional Activity
| Effect | Parameter | Value | Species/Tissue | Reference(s) |
| Inhibition of GABA release | pEC50 | 8.08 | - | [1][2] |
| Inhibition of Glutamate release | pEC50 | 7.85 | - | [1][2] |
| Increased GABA release (in presence of (-)-baclofen) | EC50 | 25 nM | Rat cerebral cortex slices | [6] |
| Increased Glutamate release (in presence of (-)-baclofen) | EC50 | 14 nM | Rat cerebral cortex slices | [6] |
Signaling Pathways and Experimental Workflows
GABAB Receptor Signaling Cascade
The following diagram illustrates the canonical GABAB receptor signaling pathway and the point of intervention for CGP 55845.
Caption: Antagonistic action of CGP 55845 on the GABAB receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the typical workflow for a radioligand binding assay to determine the affinity of a compound like CGP 55845 for the GABAB receptor.
Caption: A typical workflow for a radioligand binding assay.
Experimental Workflow: Whole-Cell Electrophysiology
This diagram illustrates the general procedure for whole-cell patch-clamp recordings to study the effect of CGP 55845 on GABAB receptor-mediated currents.
Caption: A general workflow for whole-cell patch-clamp electrophysiology experiments.
Detailed Experimental Protocols
Radioligand Binding Assay for GABAB Receptor
This protocol is adapted from standard methods for determining the binding affinity of compounds to the GABAB receptor.
1. Membrane Preparation (from rat brain):
-
Euthanize adult rats and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4) and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Aliquot and store the membrane preparation at -80°C until use.
2. Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of competing ligand (CGP 55845) at various concentrations.
-
50 µL of a fixed concentration of radioligand (e.g., [3H]CGP 54626, a high-affinity GABAB antagonist radioligand).
-
150 µL of the prepared membrane suspension (typically 50-100 µg of protein).
-
-
For total binding, replace the competing ligand with buffer. For non-specific binding, use a high concentration of a non-labeled GABAB ligand (e.g., 10 µM GABA).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices
This protocol describes the recording of GABAB receptor-mediated inhibitory postsynaptic currents (IPSCs).
1. Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Cut 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
2. Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons (e.g., CA1 pyramidal cells) using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.3 Na-GTP, and 5 QX-314 (to block Na+ channels), pH adjusted to 7.2-7.3 with CsOH.
-
Obtain a gigaseal (>1 GΩ) on the soma of a neuron and then rupture the membrane to establish the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Evoke IPSCs by electrical stimulation of afferent fibers using a bipolar stimulating electrode placed in the stratum radiatum.
-
To isolate GABAB receptor-mediated IPSCs, pharmacologically block GABAA receptors (e.g., with 10 µM bicuculline) and ionotropic glutamate receptors (e.g., with 10 µM CNQX and 50 µM AP5).
3. Drug Application and Data Analysis:
-
After recording a stable baseline of GABAB IPSCs, bath-apply CGP 55845 (e.g., 1 µM) and continue recording.
-
Analyze the amplitude, rise time, and decay kinetics of the IPSCs before and after drug application using appropriate software (e.g., pCLAMP, AxoGraph).
-
A significant reduction or complete block of the slow IPSC in the presence of CGP 55845 confirms its antagonistic effect at synaptic GABAB receptors.
Novel Object Recognition (NOR) Test in Mice
This behavioral test assesses recognition memory.
1. Habituation:
-
On day 1, individually place each mouse in an open-field arena (e.g., 40x40x40 cm) for 5-10 minutes to allow for habituation to the new environment.
2. Familiarization/Training:
-
On day 2, place two identical objects in the arena.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 10 minutes).
-
Record the time the mouse spends exploring each object (defined as the nose being within a certain proximity, e.g., 2 cm, and pointing towards the object).
3. Test:
-
After a retention interval (e.g., 1 to 24 hours), return the mouse to the same arena, but with one of the familiar objects replaced by a novel object.
-
Administer CGP 55845 or vehicle intraperitoneally at a specified time before the test phase (e.g., 30 minutes).
-
Record the time spent exploring the familiar and the novel object for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory.
-
Compare the DI between the CGP 55845-treated group and the control group to assess the drug's effect on memory. An increase in the DI in a memory-impaired model would suggest a memory-enhancing effect.
Conclusion
CGP 55845 is a highly potent and selective GABAB receptor antagonist that has been instrumental in advancing our understanding of GABAergic neurotransmission. Its well-characterized pharmacological profile, combined with its utility in a wide range of in vitro and in vivo experimental paradigms, makes it an indispensable tool for research in neuroscience and drug discovery. The detailed methodologies provided in this guide are intended to facilitate the effective use of CGP 55845 in investigating the multifaceted roles of the GABAB receptor system.
References
- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mmpc.org [mmpc.org]
- 4. Novel object recognition test [bio-protocol.org]
- 5. A Simple and Reproducible Method to Prepare Membrane Samples from Freshly Isolated Rat Brain Microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CGP55845 in In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP55845 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor widely expressed in the central nervous system.[1][2] As an antagonist, this compound blocks the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at these receptors. This mechanism of action has led to its use in preclinical research to investigate the role of the GABA-B system in various physiological and pathological processes, including learning and memory, epilepsy, and drug addiction.[3][4] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo studies in mice, with a focus on intraperitoneal administration.
Data Presentation
The following table summarizes quantitative data from various in vivo studies in mice using this compound.
| Parameter | Details | Study Reference(s) |
| Animal Model | Adult male and female albino mice | [1][3] |
| Dosage | 1 mg/kg body weight | [1][3] |
| 0.5 mg/kg body weight | [5][6] | |
| Administration Route | Intraperitoneal (i.p.) injection | [1][3][5][6] |
| Frequency | Daily for 12 consecutive days | [1][3] |
| Single injection | [5][6] | |
| Vehicle/Solvent | Saline (0.9% NaCl) or Dimethyl Sulfoxide (DMSO) | [3] |
| Observed Effects | Improved spatial memory in some behavioral tests. No significant alterations in hematological or serum biochemical profiles at 1 mg/kg, suggesting safety at this dose.[1][3] Restoration of novel object recognition memory in a mouse model of CDKL5 deficiency disorder at 0.5 mg/kg.[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution
-
Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Formulation with Saline:
-
Weigh the required amount of this compound hydrochloride based on the desired concentration and final volume.
-
Dissolve the this compound in sterile 0.9% saline. Gentle warming and vortexing can aid dissolution.
-
Filter the final solution through a 0.22 µm sterile syringe filter to ensure sterility.
-
-
Formulation with DMSO:
-
For compounds with low aqueous solubility, a co-solvent system may be necessary. A common formulation involves dissolving this compound in a small amount of DMSO and then diluting it with saline.
-
Example Formulation: To prepare a stock solution, dissolve this compound in 100% DMSO. This stock can then be diluted with sterile saline to the final desired concentration. It is crucial to ensure the final concentration of DMSO is non-toxic to the animals (typically <10% of the total injection volume).[5]
-
A specific formulation example for poorly soluble compounds is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Always prepare fresh solutions for injection. The stability of this compound in solution for extended periods is not well-documented.[5]
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol details the standard procedure for administering this compound via intraperitoneal injection.
Materials:
-
Prepared and sterile this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)[7]
-
70% ethanol for disinfection
-
Animal scale
-
Personal Protective Equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume based on the desired dosage (e.g., 1 mg/kg).
-
Properly restrain the mouse. One common method is to scruff the loose skin over the shoulders and neck to immobilize the head and body.
-
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with a 70% ethanol wipe.[8]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[8]
-
Before injecting, gently pull back on the plunger (aspirate) to ensure no fluid (e.g., urine or blood) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.[8]
-
Slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the mouse for several minutes post-injection for any signs of distress, such as bleeding at the injection site or abnormal behavior.[7]
-
Mandatory Visualization
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vivo this compound Study
Caption: Experimental workflow for a typical in vivo study of this compound in mice.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GABA-B Receptor Antagonists Products [bio-techne.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Preparing a CGP55845 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a stock solution of CGP55845, a potent and selective GABA-B receptor antagonist, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information and Properties
This compound hydrochloride is a widely used pharmacological tool in neuroscience research to study the function of GABA-B receptors. Accurate preparation of stock solutions is the first critical step in any experiment. The following table summarizes the key quantitative data for this compound hydrochloride.
| Property | Value | Source(s) |
| Molecular Weight | 438.71 g/mol | [1][2] |
| Molecular Formula | C₁₈H₂₂Cl₂NO₃P·HCl | [3] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [3] |
| Solubility in DMSO | Up to 100 mM | [4] |
| Storage (Solid) | Room temperature or 4°C, sealed from moisture | [2] |
| Storage (Stock Solution) | -20°C for up to 1 month or -80°C for up to 6 months | [1][2] |
Experimental Protocols
Materials and Equipment
-
This compound hydrochloride powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator or water bath for gentle warming
Protocol for Preparing a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high concentration allows for subsequent dilutions to achieve desired working concentrations for various experimental paradigms.
Step 1: Determine the Required Mass of this compound
To prepare a specific volume of a 100 mM stock solution, use the following formula:
Mass (mg) = 100 mmol/L * Volume (L) * 438.71 g/mol * 1000 mg/g
Example Calculation for 1 mL of 100 mM Stock Solution:
Mass (mg) = 0.1 mol/L * 0.001 L * 438.71 g/mol * 1000 mg/g = 43.87 mg
Step 2: Weighing the Compound
-
Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully weigh the calculated amount of this compound hydrochloride powder into the tube.
Step 3: Dissolving the Compound
-
Add the appropriate volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved. If not, continue vortexing.
-
Gentle warming in a water bath or brief sonication can be used to aid dissolution if necessary. However, avoid excessive heat.
Step 4: Aliquoting and Storage
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1][2] For longer-term storage (up to 6 months), store at -80°C.[2]
Important Considerations:
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Use a fresh, unopened bottle of anhydrous or high-purity DMSO for the best results. The presence of water can affect the solubility and stability of the compound.[2]
-
Solution Stability: It is recommended to prepare fresh solutions and use them on the same day if possible.[1] If storage is necessary, follow the recommended temperature and duration guidelines. Before use, thaw the frozen aliquot at room temperature and ensure the solution is free of any precipitate.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
This compound is a selective antagonist of the GABA-B receptor, a G-protein coupled receptor. The diagram below shows a simplified representation of the GABA-B receptor signaling pathway and the point of action for this compound.
Caption: this compound action on the GABA-B receptor pathway.
References
Optimal Concentration of CGP55845 for GABA-B Receptor Antagonism in Hippocampal Slices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of CGP55845, a potent and selective GABA-B receptor antagonist, in acute hippocampal slice preparations. The information compiled herein is based on established scientific literature and is intended to guide researchers in effectively blocking GABA-B receptor-mediated signaling for electrophysiological and neuropharmacological studies.
Introduction
This compound is a powerful tool for investigating the role of GABA-B receptors in synaptic transmission and plasticity within the hippocampus. It acts as a competitive antagonist at both presynaptic and postsynaptic GABA-B receptors, effectively blocking the inhibitory effects of endogenous GABA and exogenous agonists like baclofen. Selecting the appropriate concentration is critical to ensure complete receptor blockade without inducing off-target effects.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the specific experimental goals and preparation. The following table summarizes key quantitative data from published studies.
| Parameter | Concentration/Value | Species/Preparation | Key Findings | Reference |
| Effective Concentration | 1 µM | Rat Hippocampal Slices (CA1) | Blocked baclofen-induced postsynaptic hyperpolarization and depression of evoked IPSPs and EPSPs. Also blocked the late IPSP and paired-pulse depression. | [1] |
| Effective Concentration | 1 µM | Mouse Hippocampal Slices | Used to investigate the role of GABA-B receptors in neurogenesis. | |
| Effective Concentration | 1 µM | Rat Mossy Fiber Terminals | Enhanced the probability of GABA release, indicating a blockade of presynaptic GABA-B autoreceptors. | [2] |
| IC50 (Agonist Binding) | 5 nM | Not specified | Potent inhibition of agonist binding to GABA-B receptors. | [3][4] |
| IC50 (Baclofen Response) | 130 nM | Isoproterenol Assay | Inhibition of GABA-B receptor responses to the agonist baclofen. | [3][5][4] |
| Concentration for Blocking IPSPs | 10 µM | Rat Hippocampal Slices (CA1) | Used in conjunction with other antagonists to isolate specific synaptic responses. | [6] |
Note: The IC50 values represent the concentration of an antagonist that is required to inhibit 50% of the maximal response of an agonist. In practice, a concentration several-fold higher than the IC50 is often used to ensure complete receptor blockade in tissue preparations. Based on the literature, 1 µM appears to be a widely accepted and effective concentration for complete blockade of GABA-B receptors in acute hippocampal slices.
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol provides a general method for the preparation of acute hippocampal slices, a common prerequisite for studying the effects of this compound. Specific parameters may need to be optimized based on the age of the animal and the specific experimental setup.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Chilled, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) and cutting solution.
-
Recovery chamber
-
Recording chamber
Protocol:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated cutting solution. The composition of a typical cutting solution is designed to minimize excitotoxicity during slicing.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and immerse it in the ice-cold, oxygenated cutting solution.
-
Cut transverse slices, typically at a thickness of 300-400 µm.[7]
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes.[8]
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until they are transferred to the recording chamber.
Application of this compound
This protocol describes the application of this compound to prepared hippocampal slices for electrophysiological recording.
Materials:
-
Prepared acute hippocampal slices in a recording chamber
-
This compound hydrochloride stock solution (e.g., 1 mM in DMSO or water)
-
Perfusion system delivering oxygenated aCSF
Protocol:
-
Prepare a stock solution of this compound hydrochloride. It is soluble in DMSO up to 100 mM and in water.[3][5]
-
Dilute the stock solution into the recording aCSF to achieve the final desired concentration (e.g., 1 µM). It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced effects.
-
Transfer a hippocampal slice to the recording chamber and allow it to equilibrate while being continuously perfused with standard aCSF.
-
Establish a baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials (fEPSPs) or inhibitory postsynaptic currents (IPSCs)).
-
Switch the perfusion to the aCSF containing the desired concentration of this compound.
-
Allow sufficient time for the drug to perfuse the slice and reach a steady-state effect. This typically takes 10-15 minutes.
-
Record the synaptic activity in the presence of this compound to assess the effects of GABA-B receptor blockade.
Visualizations
Caption: Mechanism of this compound action on GABA-B receptors.
References
- 1. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 4. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 5. rndsystems.com [rndsystems.com]
- 6. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Stability of Quantal GABA Release at a Hippocampal Interneuron–Principal Neuron Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of CGP55845 in Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (IP) injection of CGP55845, a potent and selective GABA-B receptor antagonist, for use in rodent behavioral experiments. The protocols and data presented are compiled from various scientific studies to ensure accuracy and reproducibility.
Introduction
This compound is a powerful pharmacological tool used to investigate the role of the GABA-B receptor in various physiological and pathological processes, including learning, memory, anxiety, and depression.[1] As a selective antagonist, it blocks the action of the endogenous ligand γ-aminobutyric acid (GABA) at the GABA-B receptor, thereby modulating downstream signaling pathways and neuronal activity.[2][3] Intraperitoneal injection is a common and effective route for administering this compound in preclinical behavioral studies.[4][5][6]
Data Presentation
Table 1: Recommended Dosage and Administration of this compound
| Parameter | Recommendation | Source(s) |
| Dosage | 1 mg/kg body weight | [1][4][5][6][7][8][9][10] |
| Vehicle | Dimethyl Sulfoxide (DMSO) and 0.9% Saline | [1][6][8] |
| Administration Route | Intraperitoneal (IP) | [1][4][5][6][7][8][9][10] |
| Injection Volume | Typically 1 ml/kg body weight | [1][4][5][7][8][9][10] |
| Frequency | Daily for the duration of the behavioral study (e.g., 12 days) | [1][4][5][7][8][9][10] |
| Timing | 30 minutes prior to the behavioral test | [6][8] |
Table 2: Summary of Behavioral Effects of this compound (1 mg/kg, IP) in Mice
| Behavioral Test | Observed Effect | Conclusion | Source(s) |
| Morris Water Maze | Improved spatial memory in the initial probe trial. | May enhance short-term spatial memory. | [1][6][8] |
| Morris Water Maze | No significant improvement in long-term memory in the second probe trial. | The effect on long-term memory consolidation may be limited at this dose. | [1][6][8] |
| Rota Rod | No significant effect on neuromuscular coordination. | Unlikely to cause motor deficits at this dose. | [1][6][8] |
| Open Field Test | No significant effect on locomotor and exploratory behavior. | Does not appear to induce hyperactivity or anxiety-like behavior in this paradigm. | [1][6][8] |
| Light and Dark Box | No significant effect observed. | Limited evidence of anxiolytic or anxiogenic effects at this dose. | [1][6][8] |
| Elevated Plus Maze | No significant effect observed. | Limited evidence of anxiolytic or anxiogenic effects at this dose. | [1][6][8] |
| Novel Object Recognition | No significant effect observed. | May not significantly impact recognition memory at this dose. | [1][6][8] |
Experimental Protocols
Preparation of this compound Solution (1 mg/kg)
-
Stock Solution Preparation:
-
This compound is soluble in DMSO. To prepare a stock solution, dissolve the required amount of this compound powder in a minimal amount of DMSO. Gentle warming may be necessary to aid dissolution.
-
For example, to prepare a 1 mg/ml stock solution, dissolve 10 mg of this compound in 10 ml of DMSO.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration.
-
For a final injection volume of 1 ml/kg, the working solution concentration should be 1 mg/ml. To achieve this from a 1 mg/ml stock, you can perform a further dilution if necessary, though a direct preparation in a vehicle mix is common.
-
A common vehicle consists of a small percentage of DMSO in saline. For example, a final solution could be 1% DMSO in 0.9% saline. Ensure the final concentration of DMSO is consistent across all experimental groups, including the vehicle control.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution containing the same concentration of DMSO in 0.9% saline as the drug solution. This is crucial to control for any behavioral effects of the solvent.
-
Intraperitoneal Injection Procedure
-
Animal Handling: Gently restrain the mouse by grasping the loose skin at the back of the neck.
-
Injection Site: The injection should be administered into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection Angle: Insert the needle (typically 25-27 gauge) at a 15-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.
-
Injection: Slowly and steadily inject the solution.
-
Post-Injection: Return the animal to its home cage and monitor for any adverse reactions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in behavioral studies.
References
- 1. researchgate.net [researchgate.net]
- 2. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Gender-specific effects of CGP 55845, GABAB receptor antagonist, on neuromuscular coordination, learning and memory formation in albino mouse following neonatal hypoxia-ischemia insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. alliedacademies.org [alliedacademies.org]
- 9. researcherslinks.com [researcherslinks.com]
- 10. researcherslinks.com [researcherslinks.com]
Application Notes and Protocols: Using CGP55845 to Block Baclofen Effects in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the selective GABA-B receptor antagonist, CGP55845, to block the effects of the GABA-B receptor agonist, baclofen, in electrophysiological studies. This document includes comprehensive protocols, data presentation tables, and signaling pathway and workflow diagrams to facilitate experimental design and execution.
Introduction
Baclofen is a widely used specific agonist for the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[1][2] Activation of GABA-B receptors by baclofen leads to a variety of pre- and postsynaptic effects, including the inhibition of neurotransmitter release and hyperpolarization of neuronal membranes.[3][4] These effects are primarily mediated through the modulation of Ca2+ and K+ channels.[3][5]
This compound is a potent and selective antagonist of GABA-B receptors, with an IC50 in the nanomolar range.[6][7][8] It acts by competitively binding to the GABA-B receptor, thereby preventing the binding of agonists like baclofen and blocking their downstream effects.[6][7] This makes this compound an invaluable tool in electrophysiology for confirming the specificity of baclofen-induced effects and for investigating the physiological roles of GABA-B receptors.
Data Presentation
The following tables summarize key quantitative data for baclofen and this compound, derived from various electrophysiological studies.
Table 1: Pharmacological Properties of Baclofen and this compound
| Compound | Target | Mechanism of Action | IC50 / Ki | Typical Working Concentration (Electrophysiology) |
| Baclofen | GABA-B Receptor | Agonist | EC50 ≈ 0.27 µM (DA neurons) | 1 - 50 µM |
| This compound | GABA-B Receptor | Antagonist | IC50 = 5 nM; pKi = 8.35 | 1 - 10 µM |
Table 2: Electrophysiological Effects of Baclofen and Their Blockade by this compound
| Preparation | Baclofen Effect | Baclofen Concentration | This compound Concentration for Blockade | Electrophysiological Parameter | Reference |
| Rat Hippocampal Slices (CA1) | Postsynaptic hyperpolarization, depression of evoked IPSPs and EPSPs | 5-10 µM | 1 µM | Membrane potential, IPSP/EPSC amplitude | [9] |
| Guinea Pig Hippocampal Slices (CA3) | Induction of potassium currents | Not specified | 10-100 nM | K+ current | [10] |
| Neonatal Rat Spinal Cord | Reduction of monosynaptic EPSP amplitude | 1-10 µM | Not specified | EPSP amplitude | [11] |
| Rat Midbrain Dopamine Neurons | Inhibition of NMDA receptor-mediated EPSCs | IC50 = 0.24 µM | Not specified | EPSC amplitude | [11] |
| Cultured Rat Hippocampal Neurons | Reduction of IPSC amplitude | EC50 ≈ 5 µM | Not specified (phaclofen used) | IPSC amplitude | [12] |
Signaling Pathways and Experimental Workflow
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA-B receptor upon activation by an agonist like baclofen, and the point of inhibition by an antagonist like this compound.
Experimental Workflow for Blocking Baclofen Effects
This diagram outlines a typical experimental workflow for demonstrating the blockade of baclofen's effects by this compound in a brain slice electrophysiology experiment.
References
- 1. Baclofen and Other GABAB Receptor Agents Are Allosteric Modulators of the CXCL12 Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baclofen analgesia: involvement of the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB Mediated Regulation of Sympathetic Preganglionic Neurons: Pre- and Postsynaptic Sites of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variance analysis of current fluctuations of adenosine- and baclofen-activated GIRK channels in dissociated neocortical pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Baclofen reduces GABAA receptor responses in acutely dissociated neurons of bullfrog dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CGP 35348 and CGP 55845A block the baclofen-induced depression of dorsal root evoked potentials in lumbar motoneurons of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Presynaptic inhibition preferentially reduces in NMDA receptor-mediated component of transmission in rat midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the presynaptic action of baclofen at inhibitory synapses between cultured rat hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP55845 Application in Patch-Clamp Recordings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP55845 is a potent and selective antagonist of the GABA B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory effects in the central nervous system.[1][2][3] In patch-clamp electrophysiology, this compound is an invaluable tool for isolating and characterizing GABA B receptor-mediated currents and for studying the physiological roles of these receptors in synaptic transmission and neuronal excitability. It effectively blocks both presynaptic and postsynaptic GABA B receptors.[4] Presynaptically, it removes the inhibitory control of GABA B autoreceptors on neurotransmitter release, often leading to an increase in the probability of release.[5] Postsynaptically, this compound antagonizes the hyperpolarizing currents mediated by G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6][7]
These application notes provide a comprehensive guide to using this compound in patch-clamp recordings, including detailed protocols, quantitative data, and visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects observed in patch-clamp experiments.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Selective GABA B Receptor Antagonist | [1][2] |
| IC50 (GABA B Receptor Binding) | 5 - 6 nM | [2][3] |
| Ki (GABA B Receptor Binding) | 4.5 nM | [3] |
| Effective Concentration (in vitro) | 100 nM - 5 µM | [6][8] |
| Solubility | Soluble in DMSO (up to 100 mM) | [2] |
Table 2: Exemplary Effects of this compound on Synaptic Transmission (Patch-Clamp Data)
| Parameter | Species/Brain Region | Experimental Condition | Control Value | Value with this compound (1 µM) | Reference |
| eIPSC Amplitude | Mouse Visual Cortex | Evoked IPSCs | - | Increased | |
| mIPSC Frequency | Mouse Visual Cortex | Miniature IPSCs | 0.041 ± 0.008 Hz | 0.053 ± 0.007 Hz | |
| Paired-Pulse Ratio (PPR) of IPSCs | Mouse Visual Cortex | Inter-stimulus interval of 50 ms | 1.34 ± 0.12 | 0.97 ± 0.06 | |
| First Pulse Success Rate (EPSCs) | Rat Hippocampus | Mossy Fiber to CA3 | 14.5 ± 5.7% | 41.5 ± 11.2% | [8] |
| First Pulse Amplitude (EPSCs) | Rat Hippocampus | Mossy Fiber to CA3 | 6.6 ± 2.5 pA | 13.4 ± 3.5 pA | [8] |
Signaling Pathways
This compound blocks the downstream effects of GABA B receptor activation. The two primary signaling pathways affected are the activation of GIRK channels and the inhibition of voltage-gated calcium channels.
Caption: GABAB Receptor Signaling Pathways Blocked by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride (Molecular Weight: 438.71 g/mol )[2]
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
To prepare a 100 mM stock solution, dissolve 4.39 mg of this compound hydrochloride in 100 µL of DMSO.[2] Gentle warming can aid dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3][9]
Whole-Cell Patch-Clamp Recording Protocol
This protocol is adapted for acute brain slices but can be modified for cultured neurons.
a. Solutions Preparation
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Prepare a 10X stock solution for components other than NaHCO3 and another for NaHCO3. On the day of the experiment, prepare the 1X solution, adjust osmolarity to ~290-310 mOsm, and continuously bubble with carbogen (95% O2 / 5% CO2).[10][11]
-
Intracellular Solution (for recording IPSCs): (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270-290 mOsm.[11] Aliquot and store at -20°C. Filter before use.
b. Experimental Workflow
Caption: Experimental Workflow for this compound Application.
c. Step-by-Step Procedure
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF.[10][12] Allow slices to recover in a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.[10]
-
Recording Setup: Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Establish Whole-Cell Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a neuron under visual guidance (e.g., DIC or fluorescence if using transgenic animals).
-
Apply positive pressure to the pipette as it approaches the cell.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.[1][11]
-
-
Baseline Recording:
-
In voltage-clamp mode, hold the neuron at a potential appropriate for the currents of interest (e.g., -70 mV for excitatory currents, 0 mV for inhibitory currents, or the Cl- reversal potential to isolate other currents).
-
Record baseline spontaneous or evoked synaptic currents for a stable period (e.g., 5-10 minutes). For evoked responses, use a stimulating electrode placed in an appropriate afferent pathway. To assess paired-pulse ratio (PPR), deliver two stimuli in close succession (e.g., 50 ms interval).[6][13]
-
-
Application of this compound:
-
Recording with this compound:
-
Record the synaptic activity under the same stimulation paradigm as the baseline recording.
-
-
Washout:
-
Switch the perfusion back to the control aCSF to wash out the drug.
-
Record for a period to assess the reversibility of the effects.
-
-
Data Analysis:
-
Measure the amplitude, frequency, and kinetics of synaptic events before, during, and after this compound application.
-
Calculate the paired-pulse ratio (amplitude of the second response / amplitude of the first response). A decrease in PPR is often indicative of an increase in release probability.[14]
-
Perform statistical analysis to determine the significance of any observed changes.
-
Troubleshooting
-
No effect of this compound:
-
Check drug concentration and preparation: Ensure the stock solution was prepared and stored correctly and that the final concentration in the aCSF is appropriate.
-
Absence of tonic GABA B receptor activation: In some preparations, there may be low ambient GABA, resulting in minimal tonic activation of GABA B receptors. In such cases, co-application of a GABA B receptor agonist like baclofen prior to this compound can be used to confirm the presence and functionality of the receptors.[15]
-
-
Irreversible effects:
-
Incomplete washout: Allow for a longer washout period.
-
Run-down of synaptic responses: The synaptic responses may have deteriorated over the course of the long recording. A stable baseline is crucial.
-
-
Precipitation in aCSF:
-
Ensure the final concentration of DMSO is low (typically <0.1%) to prevent precipitation of this compound in the aqueous aCSF.
-
By following these protocols and considering the provided data, researchers can effectively utilize this compound to investigate the role of GABA B receptors in their specific neuronal circuits of interest.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Paired-pulse modulation at individual GABAergic synapses in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paired-pulse modulation at individual GABAergic synapses in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GABA(B) receptor antagonist CGP 55845A reduces presynaptic GABA(B) actions in neocortical neurons of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 10. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frequency-dependent shift from paired-pulse facilitation to paired-pulse depression at unitary CA3–CA3 synapses in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction between paired-pulse facilitation and long-term potentiation of minimal excitatory postsynaptic potentials in rat hippocampal slices: a patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of CGP55845 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of CGP55845 hydrochloride, a potent and selective GABA analog antagonist, for use in various experimental settings. The information is compiled to ensure reliable and reproducible results in both in vitro and in vivo studies.
Introduction
This compound hydrochloride is a widely used antagonist of the GABAB receptor, playing a crucial role in neuroscience research.[1][2] Proper dissolution and preparation of this compound are critical for accurate experimental outcomes. This document outlines the recommended solvents, solubility data, and step-by-step protocols for preparing stock and working solutions.
Solubility Data
This compound hydrochloride exhibits limited solubility in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO).[3] For in vivo experiments, co-solvents are often required to maintain solubility upon further dilution into aqueous physiological solutions. The following table summarizes the solubility data from various sources.
| Solvent System | Maximum Concentration | Observations |
| DMSO | 100 mM (43.87 mg/mL) | Gentle warming may be required.[2][4] |
| DMSO | 5 mg/mL | A clear solution is formed with warming.[1] |
| DMSO | 100 mg/mL | Requires sonication to dissolve.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.70 mM) | Forms a clear solution.[5][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.70 mM) | Forms a clear solution.[5][6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.70 mM) | Forms a clear solution.[5][6] |
Note on Molecular Weight: Always use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise concentration calculations, as it may vary due to hydration.[4] The formula weight is approximately 438.7 g/mol .[1][4]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 100 mM stock solution in DMSO, suitable for most in vitro applications.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 43.87 mg (based on a molecular weight of 438.7 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Gentle Warming (if necessary): If the compound does not fully dissolve, warm the solution gently (e.g., in a 37°C water bath) for a few minutes and vortex again.[2][4]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][6]
Protocol 2: Preparation of a Formulation for In Vivo Administration
This protocol provides an example of preparing a vehicle for intraperitoneal (i.p.) injection, based on a common co-solvent system.
Materials:
-
This compound hydrochloride stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Sterile tubes
Procedure:
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound hydrochloride in DMSO as described in Protocol 1.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by adding the components sequentially. For a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps for a 1 mL final volume as an example:
-
Start with 100 µL of the this compound hydrochloride DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL. Mix well.[6]
-
-
Final Concentration: The final concentration of this compound hydrochloride will be diluted from the initial DMSO stock. For instance, using a 25 mg/mL DMSO stock will result in a 2.5 mg/mL final concentration in the injection vehicle.
-
Administration: The solution should be clear and administered shortly after preparation.
Mechanism of Action: GABAB Receptor Antagonism
This compound hydrochloride acts as a potent and selective antagonist at GABAB receptors. These G-protein coupled receptors are involved in inhibitory neurotransmission. Presynaptically, they inhibit the release of neurotransmitters like GABA and glutamate.[2] Postsynaptically, they mediate hyperpolarization by activating inwardly rectifying potassium (K+) channels. By blocking these receptors, this compound hydrochloride inhibits these effects, leading to an increase in neurotransmitter release and neuronal excitability.
References
- 1. ≥98% (HPLC), GABA-B receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bio-techne.com [bio-techne.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CGP55845 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of CGP55845, a potent and selective GABA-B receptor antagonist, in rodent studies. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on the central nervous system.
Introduction
This compound is a highly selective antagonist of the GABA-B receptor, a G-protein coupled receptor that mediates the inhibitory effects of GABA. By blocking these receptors, this compound can modulate neuronal excitability and neurotransmitter release, making it a valuable tool for studying a variety of neurological processes and disorders. In rodent models, this compound has been shown to enhance learning and memory, and its administration is a key component of many behavioral and neuropharmacological studies.
Quantitative Data Summary
The following tables summarize common dosage and administration parameters for this compound in rodent studies, primarily focusing on intraperitoneal injection due to the prevalence of this route in the literature.
Table 1: this compound Intraperitoneal (i.p.) Administration in Mice
| Parameter | Value | Vehicle | Frequency | Duration | Reference |
| Dosage | 1 mg/kg body weight | Saline (0.9% NaCl) or Dimethyl Sulfoxide (DMSO) | Once daily | 12 consecutive days | |
| Reported Effects | Improved spatial memory | ||||
| Notes | This dosage has been shown to not significantly affect hematological or serum biochemical profiles in mice. |
Table 2: General Administration Route Considerations for Rodent Studies
| Administration Route | Advantages | Disadvantages | Common Injection Volume (Mice) |
| Intraperitoneal (i.p.) | Rapid absorption, technically simpler than intravenous. | Potential for injection into abdominal organs. | 5-10 mL/kg |
| Intracerebroventricular (i.c.v.) | Bypasses the blood-brain barrier, direct CNS delivery. | Surgically invasive, requires stereotaxic equipment. | 1-5 µL |
| Oral Gavage (p.o.) | Mimics clinical route of administration for many drugs. | Stressful for the animal, risk of esophageal or stomach injury. | 5-10 mL/kg |
| Subcutaneous (s.c.) | Slower, more sustained absorption. | Slower onset of action compared to i.p. or i.v. | 5-10 mL/kg |
Experimental Protocols
Intraperitoneal (i.p.) Injection Protocol
This is the most commonly reported method for systemic administration of this compound in mice.
Materials:
-
This compound hydrochloride
-
Vehicle: Sterile 0.9% saline or DMSO
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically prepare a stock solution of this compound in the chosen vehicle. For a 1 mg/kg dose in mice, a common concentration is 0.1 mg/mL.
-
Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
Prepare fresh on the day of the experiment.
-
-
Animal Handling and Injection:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any adverse reactions.
-
Intracerebroventricular (i.c.v.) Injection Protocol (General)
This protocol provides a general guideline for direct administration into the cerebral ventricles, which may be adapted for this compound. Specific coordinates and infusion rates should be optimized for the study's objectives.
Materials:
-
This compound hydrochloride
-
Vehicle: Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microsyringe pump and Hamilton syringe
-
Surgical tools (scalpel, drill, etc.)
-
Suturing material
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile aCSF to the desired concentration.
-
Filter-sterilize the solution.
-
-
Surgical Procedure:
-
Anesthetize the rodent and mount it in the stereotaxic frame.
-
Shave and sterilize the scalp.
-
Make a midline incision to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., relative to bregma).
-
Drill a small burr hole through the skull at the determined coordinates.
-
Slowly lower the injection cannula to the target depth.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min) using a microsyringe pump.
-
After infusion, leave the cannula in place for a few minutes to allow for diffusion and prevent backflow.
-
Slowly retract the cannula and suture the incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Oral Gavage (p.o.) Protocol (General)
This protocol describes the administration of substances directly into the stomach.
Materials:
-
This compound hydrochloride
-
Vehicle: Water, saline, or a suspension agent (e.g., 0.5% methylcellulose)
-
Flexible or rigid gavage needle (appropriate size for the animal)
-
Syringe
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a solution or a homogenous suspension of this compound in the chosen vehicle.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth of the gavage needle.
-
Gently insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.
-
Administer the solution slowly.
-
Carefully remove the needle.
-
Monitor the animal for any signs of distress.
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of GABA-B receptor antagonism and a typical experimental workflow for a rodent behavioral study involving this compound.
Caption: Signaling pathway of GABA-B receptor antagonism by this compound.
Caption: Experimental workflow for a rodent behavioral study with this compound.
Long-Term Stability of CGP55845 in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the long-term stability of the GABAB receptor antagonist, CGP55845, in solution. The information is intended to guide researchers in the proper storage, handling, and stability assessment of this compound for reliable experimental outcomes.
Introduction
This compound is a potent and selective antagonist of the GABAB receptor, making it a critical tool in neuroscience research.[1][2][3] Understanding its stability in various solvents and conditions is paramount for ensuring the accuracy and reproducibility of experimental results. While specific, publicly available quantitative stability studies on this compound are limited, this document compiles available storage information and provides generalized protocols for assessing its stability.
Data Presentation: Recommended Storage Conditions and Stability
The following tables summarize the currently available information on the stability of this compound in its solid form and in solution. It is crucial to note that the stability of solutions can be influenced by the specific solvent, pH, temperature, and exposure to light.
Table 1: Stability of Solid this compound Hydrochloride
| Storage Condition | Shelf Life | Source |
| -20°C | ≥ 4 years | [1] |
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature | Recommended Storage Duration | Source |
| DMSO | -20°C | Up to 1 month | [2] |
| DMSO | -80°C | Up to 6 months |
Note: For aqueous solutions, it is recommended to prepare them fresh on the day of use. If storage of aqueous solutions is necessary, they should be aliquoted and stored at -20°C for a maximum of one month, though stability in aqueous buffers has not been quantitatively determined in publicly available literature.[2] Repeated freeze-thaw cycles should be avoided.
Experimental Protocols
The following are generalized protocols for preparing this compound solutions and assessing their stability. These protocols are based on standard laboratory practices for handling chemical compounds and performing stability-indicating analyses.
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound hydrochloride (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). Several sources indicate solubility in DMSO up to 100 mM with gentle warming.[3]
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: General Stability-Indicating HPLC Method
Objective: To provide a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the degradation of this compound over time. This is a general protocol and requires optimization for specific laboratory conditions and instrumentation.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound stock solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
Forced degradation reagents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)
Procedure:
-
Method Development (General Approach):
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile in water with 0.1% formic acid.
-
Wavelength Selection: Determine the optimal UV detection wavelength for this compound by acquiring a UV spectrum.
-
Gradient Optimization: Develop a gradient elution program that provides good separation of the parent this compound peak from any potential degradation products.
-
Column Temperature: Maintain a constant column temperature, typically between 25-40°C.
-
-
Forced Degradation Study (to validate the stability-indicating nature of the method):
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose a solution of this compound to dry heat.
-
Photodegradation: Expose a solution of this compound to UV or fluorescent light.
-
Analyze the stressed samples by the developed HPLC method to ensure that degradation products are resolved from the parent peak.
-
-
Long-Term Stability Assessment:
-
Prepare solutions of this compound in the desired solvents (e.g., DMSO, physiological saline).
-
Store the solutions under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), withdraw an aliquot of each solution.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
Quantify the peak area of the parent this compound peak and any degradation product peaks.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
-
Signaling Pathway and Experimental Workflow Diagrams
GABAB Receptor Signaling Pathway
This compound acts as an antagonist at the GABAB receptor. The GABAB receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand GABA, initiates a signaling cascade that typically leads to inhibitory neurotransmission.[4] The key downstream effects include the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[4][5]
Caption: GABAB receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical steps for conducting a long-term stability study of this compound in solution.
Caption: Experimental workflow for assessing the long-term stability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
CGP55845: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for CGP55845, a potent and selective GABA-B receptor antagonist. It is intended to serve as a comprehensive resource for researchers in neuroscience and drug development.
Product Information and Purchasing
This compound is a widely used tool compound for studying the physiological and pathological roles of GABA-B receptors. Several reputable suppliers offer high-purity this compound hydrochloride for research purposes.
Supplier and Product Details
| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | CAS Number | Solubility |
| Tocris Bioscience | CGP 55845 hydrochloride | ≥98% (HPLC) | 438.71 | 149184-22-5 | Soluble to 100 mM in DMSO with gentle warming |
| Hello Bio | CGP 55845 hydrochloride | - | - | - | Soluble in DMSO (100mM, gentle warming) |
| R&D Systems | CGP 55845 hydrochloride | ≥98% | 438.71 | 149184-22-5 | Soluble to 100 mM in DMSO with gentle warming |
| Sigma-Aldrich | CGP 55845 hydrochloride | ≥98% (HPLC) | 438.71 | 149184-22-5 | - |
| MedChemExpress | This compound hydrochloride | - | - | - | - |
| Abcam | CGP 55845 hydrochloride | >99% | 438.70 | 149184-22-5 | Soluble in DMSO to 100 mM |
| Cayman Chemical | CGP 55845 (hydrochloride) | ≥98% | 438.7 | 149184-22-5 | - |
| BioCrick | CGP 55845 hydrochloride | >98% | 438.71 | 149184-22-5 | Soluble to 100 mM in DMSO with gentle warming |
| Probechem | This compound hydrochloride | - | - | 149184-22-5 | - |
| InvivoChem | CGP 55845 HCl | - | - | 149184-22-5 | - |
Mechanism of Action and Signaling Pathway
This compound acts as a potent and selective antagonist of the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR).[1][2][3] GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits and are crucial for mediating slow and prolonged inhibitory signals in the central nervous system.[1]
Upon activation by the endogenous ligand GABA, the GABA-B receptor couples to pertussis toxin-sensitive G-proteins of the Gi/o family.[1] This leads to the dissociation of the G-protein into its Gα and Gβγ subunits.[1] The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1] The Gβγ subunit can directly inhibit voltage-gated Ca2+ channels and activate G-protein-coupled inwardly rectifying K+ (GIRK) channels.[1] These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.
This compound competitively blocks the binding of GABA to the GABA-B receptor, thereby preventing the initiation of this signaling cascade. By antagonizing the receptor, this compound can increase neuronal excitability and enhance the release of neurotransmitters like GABA and glutamate.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
Troubleshooting & Optimization
CGP55845 solubility issues and how to solve them.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of CGP55845. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is soluble in DMSO up to 100 mM.[1][2][3]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try gentle warming of the solution.[1][4][5] Sonication is another effective method to aid dissolution by breaking down any compound aggregates.[5] It is also recommended to use a freshly opened bottle of DMSO, as absorbed moisture can negatively impact solubility.[5]
Q3: How should I prepare this compound for in vivo studies?
A3: For in vivo experiments, a common method involves first dissolving this compound in DMSO to create a concentrated stock solution. This stock solution is then further diluted with a vehicle suitable for injection. Several formulations have been reported, including dilutions with saline, PEG300, Tween-80, or corn oil.[5][6] It is crucial to ensure the final concentration of DMSO is low to avoid toxicity.
Q4: What is the stability of this compound in solution?
A4: this compound stock solutions in DMSO are stable for extended periods when stored properly. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C.[5] Stored at -20°C, the solution is typically stable for up to one month, and at -80°C, for up to six months.[5] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[5]
Q5: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A5: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its hydrophobic nature. It is best to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous experimental medium to the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (typically <0.1%) to avoid solvent effects on your cells or tissues.
Troubleshooting Guide: Solubility Issues
If you encounter precipitation or incomplete dissolution of this compound, follow this troubleshooting workflow:
Quantitative Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 | 43.87 | Gentle warming or sonication may be required.[1][3][5] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5.70 | ≥ 2.5 | For in vivo use.[5][6] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5.70 | ≥ 2.5 | For in vivo use.[5][6] |
| 10% DMSO / 90% Corn Oil | ≥ 5.70 | ≥ 2.5 | For in vivo use.[5][6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder. The molecular weight is 438.71 g/mol , but it is recommended to use the batch-specific molecular weight provided on the vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes. Alternatively, or in addition, sonicate the vial in a water bath until the solution is clear.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
In Vitro Application: Treatment of Cell Cultures
-
Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of DMSO in the medium is non-toxic to your cells, typically below 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Cell Treatment: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions.
Signaling Pathway and Mechanism of Action
This compound is a potent and selective antagonist of the GABA-B receptor.[1][2][3][4] GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation by GABA, inhibit downstream signaling pathways, leading to a decrease in neuronal excitability. This compound competitively binds to the GABA-B receptor, preventing GABA from binding and thereby inhibiting its downstream effects.
GABA-B Receptor Signaling Pathway (Activated by GABA)
Effect of this compound on the GABA-B Receptor Signaling Pathway
References
- 1. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 4. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: CGP55845 Solubility and Handling
Welcome to the technical support center for CGP55845. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on preventing the precipitation of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] this compound is soluble in DMSO up to 100 mM.[1][2][3] Gentle warming and sonication can be used to aid dissolution.[1][2]
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer like PBS or ACSF?
A2: this compound has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to fall out of solution, leading to precipitation.
Q3: What is the maximum concentration of DMSO that is safe for my cell culture or tissue preparation?
A3: To avoid solvent-induced cellular effects, the final concentration of DMSO in your aqueous working solution should typically not exceed 0.1% to 0.5%. Always include a vehicle control with the same final concentration of DMSO in your experiments.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C for up to one month or -80°C for up to six months.[4]
Q5: Can I prepare a stock solution of this compound in water or ethanol?
A5: While some sources mention high aqueous solubility, this is generally not the case for preparing concentrated stock solutions. It is highly recommended to use DMSO for the initial stock solution to ensure complete dissolution before further dilution into aqueous buffers.
Troubleshooting Guide: Preventing and Resolving Precipitation
This section provides a step-by-step guide to troubleshoot and prevent the precipitation of this compound in your experiments.
Issue 1: Precipitation observed immediately upon dilution of DMSO stock into aqueous buffer.
Cause: Rapid change in solvent polarity and exceeding the solubility limit of this compound in the aqueous buffer.
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, intermediate dilutions. First, dilute your concentrated DMSO stock to a lower concentration in DMSO before the final dilution into the aqueous buffer.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the aqueous buffer while continuously and gently vortexing or stirring. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.
-
Use of Co-solvents (for in vivo or specific in vitro applications): For applications where the buffer composition can be modified, consider using co-solvents to increase the solubility of this compound. Formulations containing PEG300, Tween-80, or SBE-β-CD have been shown to be effective.[4]
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help to keep the compound in solution. However, be mindful of the temperature sensitivity of your experimental preparation.
Issue 2: Solution is initially clear but becomes cloudy or shows precipitate over time.
Cause: The solution may be supersaturated, and precipitation is occurring more slowly. Temperature fluctuations can also contribute to this.
Solutions:
-
Prepare Fresh Solutions: It is recommended to prepare working solutions of this compound on the day of the experiment and use them promptly.[1]
-
Maintain Constant Temperature: Ensure that the temperature of your solution is maintained throughout the experiment. A decrease in temperature can reduce the solubility and cause precipitation.
-
Sonication: If you observe slight cloudiness, brief sonication of the final working solution in a water bath sonicator may help to redissolve small precipitates.[4]
Issue 3: How to visually identify precipitation.
Visual Cues:
-
Cloudiness or Turbidity: The solution loses its clarity and appears hazy.
-
Visible Particles: You may see small, solid particles suspended in the solution or settled at the bottom of the container.
-
Film Formation: A thin film may appear on the surface of the solution or coating the walls of the container.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 43.87 | 100 | Gentle warming may be required.[1][3] |
Table 2: Recommended Formulations for Improved Aqueous Solubility
| Formulation Components | Final Concentration | Resulting Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Varies by experiment | ≥ 2.5 mg/mL (5.70 mM)[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Varies by experiment | ≥ 2.5 mg/mL (5.70 mM)[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 438.71 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.387 mg.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution from 4.387 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution or briefly sonicate in a water bath to ensure full dissolution. The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., ACSF for Electrophysiology)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Artificial Cerebrospinal Fluid (ACSF) or other aqueous buffer
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation, perform an intermediate dilution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
Final Dilution:
-
Pre-warm your aqueous buffer (e.g., ACSF) to the experimental temperature (e.g., 37°C).
-
While gently vortexing the aqueous buffer, add the required volume of the 1 mM (or 10 mM) stock solution dropwise to achieve the desired final concentration.
-
For example, to prepare 10 mL of a 10 µM working solution, add 100 µL of the 1 mM intermediate stock solution to 9.9 mL of ACSF.
-
-
Final Mixing and Visual Inspection: Mix the final solution gently but thoroughly. Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, brief sonication may help. It is recommended to use the working solution immediately after preparation.
Mandatory Visualizations
GABAB Receptor Signaling Pathway
Caption: GABAB receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
Troubleshooting unexpected results with CGP55845.
Welcome to the technical support center for CGP55845. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective antagonist of the GABA B receptor.[1][2][3] It functions by competitively binding to the GABA B receptor, thereby preventing its activation by the endogenous ligand, gamma-aminobutyric acid (GABA), or by GABA B agonists like baclofen.[1][2] This blockade inhibits the downstream signaling cascade typically initiated by GABA B receptor activation.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound hydrochloride is soluble in DMSO up to 100 mM, often requiring gentle warming.[1][3] For long-term storage, it is recommended to store the solid compound at room temperature.[1] Stock solutions in DMSO can be stored at -20°C for up to one month.[3] It is advisable to prepare and use solutions on the same day if possible and to equilibrate them to room temperature, ensuring no precipitation is present before use.[3]
Q3: At what concentrations is this compound typically effective?
A3: The effective concentration of this compound can vary depending on the experimental preparation. It is a potent antagonist with an IC50 of approximately 5 nM for inhibiting agonist binding.[1][2] In functional assays, it has been shown to inhibit baclofen-induced responses with an IC50 of 130 nM.[1][2] For in vitro slice electrophysiology, concentrations around 1 µM are commonly used to block both presynaptic and postsynaptic GABA B receptors. In vivo studies have utilized doses ranging from 1 to 10 mg/kg administered intraperitoneally.
Q4: Does this compound have any known off-target effects?
Troubleshooting Guides
This section provides guidance for common unexpected results encountered during experiments with this compound.
Issue 1: No effect of this compound is observed where an effect is expected.
This could be due to a variety of factors, from reagent preparation to the specifics of the experimental system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the absence of an expected this compound effect.
Issue 2: Inconsistent or variable results between experiments.
Variability can be introduced at multiple stages of the experimental process.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent experimental results with this compound.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Reference |
| Target | GABA B Receptor | [1][2][3] |
| Action | Antagonist | [1][2][3] |
| IC50 (Agonist Binding) | 5 nM | [1][2] |
| pKi | 8.35 | [1][2] |
| IC50 (vs. Baclofen) | 130 nM | [1][2] |
| Solubility in DMSO | up to 100 mM | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound hydrochloride vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.[3]
-
Protocol 2: Application of this compound in Brain Slice Electrophysiology
-
Materials:
-
Prepared brain slices in artificial cerebrospinal fluid (aCSF)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Perfusion/superfusion system
-
-
Procedure:
-
Prepare the final working concentration of this compound by diluting the stock solution in aCSF. For example, to make a 1 µM solution from a 10 mM stock, dilute 1:10,000 in aCSF. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
-
Record a stable baseline of the desired electrophysiological parameter (e.g., synaptic potentials, neuronal firing) for at least 10-15 minutes.
-
Switch the perfusion solution to the aCSF containing this compound.
-
Allow sufficient time for the drug to equilibrate in the slice and exert its effect. This may take 10-20 minutes depending on the perfusion rate and slice thickness.
-
Record the activity in the presence of this compound.
-
To confirm the specificity of the effect, you can perform a washout by switching the perfusion back to the control aCSF.
-
Mandatory Visualizations
GABA B Receptor Signaling Pathway
The GABA B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects. Upon activation by GABA, the receptor undergoes a conformational change, leading to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effectors.
Caption: Simplified signaling pathway of the GABA B receptor and the antagonistic action of this compound.
References
Technical Support Center: Optimizing CGP55845 for Maximal GABAB Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of CGP55845, a potent and selective GABAB receptor antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the use of this compound.
Solubility and Stock Solution Preparation
-
Q1: How should I dissolve this compound and prepare stock solutions?
-
A1: this compound hydrochloride is soluble in DMSO up to 100 mM, often requiring gentle warming.[1] For in vivo studies, various formulations can be used, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to use freshly opened, high-quality DMSO as it is hygroscopic, and water content can affect solubility.[2]
-
-
Q2: My this compound solution has precipitated. What should I do?
-
A2: If precipitation occurs, gentle warming and sonication can help redissolve the compound.[2] Always ensure the solution is clear and free of precipitates before use by allowing it to equilibrate to room temperature.[3] To minimize precipitation when diluting into aqueous buffers, it is advisable to make intermediate dilutions and add the this compound stock solution to the buffer while vortexing.
-
-
Q3: What are the recommended storage conditions for this compound stock solutions?
Experimental Design and Concentration Selection
-
Q4: What is the optimal concentration of this compound for my experiment?
-
A4: The optimal concentration depends on the experimental model. This compound is a highly potent GABAB receptor antagonist with an IC50 of 5-6 nM in binding assays.[1][2][3][4] For in vitro electrophysiology, concentrations around 1 µM are commonly used to ensure complete blockade of GABAB receptors.[5] In cell-based assays, the concentration required to antagonize a GABAB agonist like baclofen will depend on the agonist concentration used.
-
-
Q5: I am not seeing complete blockade of GABAB receptor activity. What could be the reason?
-
A5: Incomplete blockade can result from several factors:
-
Insufficient Concentration: The concentration of this compound may be too low to fully compete with the agonist or endogenous GABA. Consider performing a concentration-response curve to determine the optimal concentration for your specific system.
-
Precipitation: The compound may have precipitated out of the solution, reducing its effective concentration. Ensure the solution is fully dissolved before application.
-
Degradation: Improper storage of the stock solution can lead to degradation of the compound. Always use freshly prepared solutions or properly stored aliquots.
-
pH of the Buffer: While not extensively documented for this compound, the pH of physiological buffers can influence the activity of some receptor ligands.[6][7] Ensure your buffer pH is stable and within the physiological range.
-
-
-
Q6: I am observing off-target effects. How can I be sure my results are specific to GABAB receptor blockade?
-
A6: this compound is highly selective for GABAB receptors over GABAA receptors.[4] To confirm specificity, include appropriate controls in your experiments. For example, demonstrate that this compound reverses the effect of a known GABAB receptor agonist (e.g., baclofen) but does not affect responses mediated by other receptors.
-
-
Q7: What are typical in vivo doses for this compound?
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate easy comparison and experimental planning.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference |
| Radioligand Binding | IC50 | 5 - 6 nM | [1][2][3][4] |
| Radioligand Binding | pKi | 8.35 | [1][3] |
| Isoproterenol-stimulated cAMP accumulation | IC50 (vs. Baclofen) | 130 nM | [1][3] |
| Inhibition of GABA and Glutamate Release | pEC50 | 8.08 and 7.85 | [1] |
Table 2: Solubility and Storage of this compound Hydrochloride
| Parameter | Details | Reference |
| Solubility | Soluble in DMSO up to 100 mM (with gentle warming) | [1] |
| Stock Solution Storage | Prepare fresh daily. If needed, store at -20°C for up to 1 month or -80°C for up to 6 months. | [2][3] |
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABAB Receptors
This protocol is adapted from standard procedures for GABAB receptor binding assays.[4][10][11]
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Repeat this step multiple times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled GABAB receptor ligand (e.g., [3H]GABA or a specific antagonist like [3H]CGP54626), and varying concentrations of unlabeled this compound.
-
For determining non-specific binding, use a high concentration of an unlabeled GABAB ligand (e.g., 100 µM GABA).
-
Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Functional Assay (cAMP Measurement)
This protocol outlines a common functional assay to measure the antagonist effect of this compound on GABAB receptor-mediated inhibition of adenylyl cyclase.[12]
-
Cell Culture:
-
Use a cell line stably expressing recombinant GABAB receptors (e.g., CHO-K1 cells).
-
Plate the cells in a suitable format (e.g., 96-well plate) and grow to near confluence.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a GABAB receptor agonist (e.g., baclofen) in the presence of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Incubate for a further period to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced decrease in cAMP for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: GABAB receptor signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for determining the potency of this compound.
Caption: Troubleshooting flowchart for incomplete GABAB receptor blockade with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Acidic pH reduces agonist efficacy and responses to synaptic-like glycine applications in zebrafish α1 and rat α1β recombinant glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of pH on opioid receptor activation and implications for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CGP 55845 HCl | GABAB receptor antagonist | CAS# 149184-22-5 | InvivoChem [invivochem.com]
- 9. Gender-specific effects of CGP 55845, GABAB receptor antagonist, on neuromuscular coordination, learning and memory formation in albino mouse following neonatal hypoxia-ischemia insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Potential off-target effects of CGP55845 to consider.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CGP55845, a widely used GABA-B receptor antagonist. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
Q1: I am observing unexpected effects in my experiment that are inconsistent with GABA-B receptor antagonism. What could be the cause?
A1: While this compound is a potent and selective antagonist for the GABA-B receptor, high concentrations or specific experimental conditions may lead to off-target effects. One significant potential off-target to consider is the chemokine receptor CXCR4.[1] If your experimental system expresses CXCR4, some of the observed effects might be due to the modulation of this receptor. It is crucial to verify the expression of both GABA-B receptors and CXCR4 in your model system.
Q2: How can I determine if the effects I am seeing are due to off-target interactions with CXCR4?
A2: To investigate potential off-target effects on CXCR4, you can perform several experiments:
-
Use a selective CXCR4 antagonist: Employ a well-characterized CXCR4 antagonist, such as AMD3100 (Plerixafor), in parallel with this compound. If the unexpected effect is blocked by the CXCR4 antagonist, it strongly suggests the involvement of this receptor.
-
Vary the concentration of this compound: On-target effects at the high-affinity GABA-B receptor should occur at lower concentrations than off-target effects at lower-affinity sites. A dose-response curve can help differentiate between these possibilities.
-
Use a cell line with and without CXCR4 expression: If possible, compare the effects of this compound in your experimental cell line with a similar cell line that does not express CXCR4. A differential response would point towards a CXCR4-mediated effect.
Q3: What are the known quantitative differences in this compound activity at its on-target (GABA-B) versus its potential off-target (CXCR4)?
A3: this compound exhibits significantly higher potency for its on-target GABA-B receptor compared to its off-target interaction with the CXCR4 receptor. The following table summarizes the available quantitative data.
| Target Receptor | Parameter | Value | Reference |
| GABA-B Receptor | IC₅₀ | 5 nM | [2][3] |
| pKᵢ | 8.35 | [2][3] | |
| CXCR4 Receptor | Kᵢ (estimated) | In the low micromolar range | [1] |
| Functional Antagonism (EC₅₀) | ~1.87 nM (in oocytes) | [1] |
Experimental Protocols
To assist in troubleshooting and confirming potential off-target effects, detailed methodologies for key experiments are provided below.
Protocol 1: Competitive Radioligand Binding Assay for CXCR4
This protocol is designed to determine the binding affinity (Kᵢ) of a non-radiolabeled compound like this compound for the CXCR4 receptor.
Materials:
-
Cells or cell membranes expressing the CXCR4 receptor.
-
A suitable radiolabeled CXCR4 antagonist (e.g., [¹²⁵I]-SDF-1α or a commercially available fluorescent ligand).
-
This compound.
-
A known high-affinity CXCR4 antagonist for determining non-specific binding (e.g., AMD3100).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in binding buffer. Prepare a fixed concentration of the radioligand (typically at or below its Kₐ value).
-
Assay Setup: In a 96-well filter plate, add the binding buffer, the radioligand, and the varying concentrations of this compound.
-
Incubation: Add the cell membranes or whole cells to each well to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity or fluorescence of the filters using a suitable counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize CXCR4-mediated intracellular calcium release.
Materials:
-
Cells endogenously or recombinantly expressing the CXCR4 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
CXCL12 (SDF-1α), the natural ligand for CXCR4.
-
This compound.
-
A selective CXCR4 antagonist (e.g., AMD3100) as a positive control.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Preparation: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or the control CXCR4 antagonist for a defined period.
-
Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject a specific concentration of CXCL12 to stimulate the cells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence intensity following CXCL12 stimulation corresponds to the intracellular calcium concentration. Plot the response as a percentage of the maximal CXCL12 response against the concentration of this compound to determine its inhibitory potency (IC₅₀).
Signaling Pathways and Experimental Workflows
To visually represent the on-target and potential off-target mechanisms of this compound, the following diagrams are provided.
Caption: On-target signaling pathway of this compound at the GABA-B receptor.
Caption: Potential off-target signaling of this compound at the CXCR4 receptor.
Caption: Logical workflow for troubleshooting potential off-target effects.
References
Technical Support Center: CGP55845 Purity Assessment
This guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the purity of a CGP55845 sample. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of a commercial this compound sample?
A1: Commercially available this compound hydrochloride is typically supplied at a high purity level. Most suppliers specify a purity of ≥98% or >99%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2][3][4][5][6][7] It is always recommended to refer to the batch-specific Certificate of Analysis (CoA) provided by the supplier for precise purity information.[2]
Q2: What are the primary analytical methods for assessing the purity of this compound?
A2: The most common and established methods for determining the purity of a this compound sample are:
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis, often coupled with UV detection.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used for structural confirmation and can be adapted for quantitative analysis (qNMR).[8][9][10] Given that this compound is an organophosphorus compound, ³¹P-NMR can also be a powerful tool for purity assessment, offering a simpler spectrum for analysis.[11]
-
Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS), this technique is used to confirm the identity of the compound by verifying its molecular weight and to identify the mass of potential impurities.[8]
Q3: Why is HPLC the most cited method for this compound purity analysis?
A3: HPLC is the most widely used method because it provides accurate and reproducible quantitative results. It effectively separates the main compound from non-volatile impurities. When using a standard UV detector, the peak area percentage of the main compound can be used to calculate its purity relative to other UV-active components in the sample.
Q4: Can I use NMR spectroscopy to determine the absolute purity of my sample?
A4: Yes, quantitative ¹H-NMR (qNMR) is a well-established primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the compound itself.[9][10] This is achieved by accurately weighing the sample and a certified internal standard with a known purity, then comparing the integral of a specific proton signal from the analyte with a signal from the internal standard.
Q5: What information does Mass Spectrometry (MS) provide in a purity assessment?
A5: Mass Spectrometry is primarily used for qualitative analysis. In the context of purity assessment, it confirms the identity of the peak in a chromatogram as this compound by matching its mass-to-charge ratio (m/z) with the expected molecular weight (438.71 g/mol for the hydrochloride salt).[2][3] It is also highly sensitive for detecting and identifying potential impurities, even at trace levels, by their unique molecular weights.
Q6: How should I prepare my this compound sample for analysis?
A6: this compound hydrochloride is soluble in DMSO, often requiring gentle warming.[3][5][8] For HPLC or LC-MS analysis, a stock solution is typically prepared in DMSO and then diluted with the mobile phase or an appropriate solvent. For NMR, a deuterated solvent like DMSO-d₆ is used. Always start by preparing a stock solution and ensure the compound is fully dissolved before making further dilutions to avoid inaccurate results.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Purity is significantly lower than the supplier's specification. | 1. Sample Degradation: The compound may have degraded due to improper storage (e.g., exposure to moisture or high temperatures).[4][12] 2. Inaccurate Measurement: Errors in weighing the sample or dilution can lead to incorrect concentration calculations. 3. Analytical Method Issue: The HPLC column, mobile phase, or instrument parameters may not be optimal. | 1. Verify Storage Conditions: Ensure the compound is stored desiccated at the recommended temperature (room temperature or -20°C for long-term solution storage).[3][7][12] 2. Re-prepare Sample: Carefully prepare a fresh sample, ensuring the balance is calibrated and pipettes are accurate. 3. Method Optimization: Review the analytical method. Test a different HPLC column or adjust the mobile phase gradient. |
| I see unexpected peaks in my HPLC chromatogram. | 1. Synthesis Impurities: Residual starting materials, reagents, or by-products from the synthesis process. 2. Degradation Products: The compound may be unstable under certain conditions (e.g., in specific solvents, pH, or light exposure). 3. Contamination: Contamination from glassware, solvents, or the autosampler. | 1. Use LC-MS: Analyze the sample using LC-MS to determine the molecular weight of the unknown peaks. This can help identify them as related impurities or contaminants. 2. Perform a Blank Run: Inject a sample of the solvent (blank) to check for contamination from the system or solvent itself. 3. Review Synthesis Route: If known, review the synthesis pathway of this compound to predict potential impurities. |
| The mass spectrum shows ions that do not correspond to this compound. | 1. Impurities: As with HPLC, these could be synthesis-related or degradation products. 2. Adduct Formation: The molecule may form adducts with solvent ions (e.g., sodium [M+Na]⁺, potassium [M+K]⁺) in the MS source. 3. In-source Fragmentation: The molecule might be fragmenting within the ion source of the mass spectrometer. | 1. Check for Common Adducts: Calculate the expected masses for common adducts and see if they match the observed ions. 2. Optimize MS Parameters: Lower the source energy (fragmentor voltage) to reduce in-source fragmentation. 3. Correlate with HPLC: Correlate the unexpected masses with minor peaks in the HPLC chromatogram to confirm they are true impurities. |
Data Presentation
Table 1: Typical Purity Specifications for Commercial this compound Hydrochloride
| Supplier | Stated Purity | Method |
| Tocris Bioscience | ≥98% | HPLC |
| R&D Systems | ≥98% | Not Specified |
| Sigma-Aldrich | ≥98% | HPLC |
| MedChemExpress | 99.10% | Not Specified |
| Abcam | >99% | Not Specified |
| Hello Bio | >98% | Not Specified |
| BioCrick | >98% | Not Specified |
| Cayman Chemical | ≥98% | Not Specified |
Note: This data is for guidance only. Always refer to the batch-specific Certificate of Analysis for exact values.[2]
Table 2: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Information Provided | Advantages | Limitations |
| HPLC-UV | Relative purity based on UV-active substances. | High precision, robust, widely available, excellent for quantitative analysis. | Requires a chromophore; non-UV active impurities are not detected; relative purity, not absolute. |
| LC-MS | Molecular weight confirmation of the main peak and impurities. | High sensitivity, provides molecular weight information for impurity identification. | Not inherently quantitative; response can vary significantly between compounds. |
| ¹H-NMR | Structural confirmation, identification of impurities with proton signals. | Provides detailed structural information; can be made absolute (qNMR).[9] | Lower sensitivity than HPLC; complex spectra can be difficult to interpret; requires a relatively pure sample for simple analysis. |
| ³¹P-NMR | Purity relative to other phosphorus-containing compounds. | Simple, clean spectra for organophosphorus compounds; less signal overlap.[11] | Only detects phosphorus-containing molecules. |
Experimental Protocols & Visualizations
Overall Workflow for Purity Assessment
The following diagram outlines the general workflow for a comprehensive purity assessment of a new this compound sample.
Caption: Workflow for the purity assessment of a this compound sample.
Protocol 1: HPLC for Quantitative Purity Assessment
-
Objective: To determine the purity of a this compound sample by separating it from potential impurities and calculating the relative peak area.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a final concentration of ~0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
Protocol 2: NMR for Structural Confirmation and Purity
-
Objective: To confirm the chemical structure of this compound and identify any proton-bearing or phosphorus-bearing impurities.
-
Materials:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR spectrometer (≥400 MHz recommended)
-
NMR tubes
-
-
Methodology:
-
Sample Preparation: Accurately weigh ~5 mg of the this compound sample and dissolve it in ~0.7 mL of DMSO-d₆ directly in a clean, dry NMR tube.
-
¹H-NMR Acquisition: Acquire a standard proton NMR spectrum. Key signals for this compound should be present, including aromatic protons from the dichlorophenyl and phenylmethyl groups, as well as aliphatic protons from the propyl and ethyl chains.
-
³¹P-NMR Acquisition: Acquire a proton-decoupled phosphorus NMR spectrum. A single, sharp peak is expected for the phosphinic acid group in pure this compound.
-
Data Analysis:
-
Structural Confirmation: Compare the obtained spectra with a reference spectrum or predicted chemical shifts to confirm the structure.
-
Purity Check: Look for small, unidentifiable peaks in both the ¹H and ³¹P spectra that do not belong to the solvent or the main compound. The integration of these impurity peaks relative to the main compound can give a semi-quantitative estimate of purity.
-
-
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting unexpected analytical results.
Caption: Decision tree for troubleshooting out-of-specification results.
References
- 1. This compound hydrochloride | GABAB antagonist | Probechem Biochemicals [probechem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. ≥98% (HPLC), GABA-B receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. CGP 55845 HCl | GABAB receptor antagonist | CAS# 149184-22-5 | InvivoChem [invivochem.com]
- 5. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. CGP 55845 hydrochloride | CAS:149184-22-5 | GABAB receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Purity Determination of Cyclophosphamide Hydrate by Quantitative 31P-NMR and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: In Vivo Administration of CGP55845
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the GABA-B receptor antagonist, CGP55845, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended effective dose of this compound for in vivo studies?
The effective dose of this compound can vary depending on the animal model, the route of administration, and the specific research question. However, a commonly reported effective dose in mice is 1 mg/kg administered intraperitoneally (i.p.).[1][2][3][4][5][6][7][8][9] For rats, doses ranging from 0.01 to 10 mg/kg have been used in various behavioral studies. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: How should I prepare this compound for in vivo administration?
This compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO).[10][11] For in vivo use, a common practice is to dissolve the compound in DMSO to create a stock solution. This stock solution can then be diluted with a vehicle such as saline (0.9% NaCl) for the final injection volume.[2][6][8] Some protocols suggest a final injection formulation of DMSO:Tween 80:Saline at a ratio of 10:5:85. It is crucial to ensure the solution is clear and free of precipitates before administration.
Q3: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the GABA-B receptor.[10][11][12][13][14][15] GABA-B receptors are G-protein coupled receptors that, when activated by GABA, mediate slow and prolonged inhibitory signals in the central nervous system.[16][17] this compound competitively binds to the GABA-B receptor, preventing GABA from binding and thereby blocking its inhibitory effects. This leads to a decrease in the inhibitory tone and an overall increase in neuronal excitability.[18]
Q4: What are the potential side effects of this compound in vivo?
At high doses, GABA-B receptor antagonists like this compound can have convulsive actions.[10] In some studies, at a dose of 1 mg/kg in mice, no significant effects on general neuromuscular coordination, locomotion, or exploratory behavior were observed.[2][8] However, it is important to monitor animals closely for any adverse effects, especially when using higher doses or different administration routes.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Lack of expected biological effect | Suboptimal Dose: The dose may be too low for the specific animal model or experimental paradigm. | Perform a dose-response study to determine the optimal effective dose. |
| Ineffective Route of Administration: The chosen route may not provide adequate bioavailability. | Consider alternative administration routes (e.g., intravenous, subcutaneous) if intraperitoneal injection is not effective. | |
| Compound Degradation: Improper storage or handling may have compromised the compound's activity. | Store this compound hydrochloride at -20°C for long-term storage.[14] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| Poor Solubility: The compound may not be fully dissolved in the vehicle. | Ensure complete dissolution in DMSO before diluting with saline. Gentle warming may aid dissolution.[11] Visually inspect the solution for any precipitates before injection. | |
| Unexpected Behavioral Changes or Seizures | Dose is too high: High doses of GABA-B antagonists can lead to hyperexcitability and convulsions.[10] | Reduce the dose of this compound. Start with a lower dose and titrate up to the desired effect while monitoring for adverse events. |
| Off-target effects: Although selective, high concentrations may lead to off-target interactions. | Review the literature for known off-target effects and consider using a lower, more specific dose. | |
| Precipitation of the compound in the final solution | Low solubility in the final vehicle: The concentration of DMSO may be too low in the final injection volume. | Adjust the vehicle composition. A small percentage of Tween 80 can help maintain solubility in aqueous solutions. A common formulation is 10% DMSO, 5% Tween 80, and 85% saline. |
| Temperature effects: The compound may precipitate out of solution at lower temperatures. | Ensure the solution is at room temperature before administration. |
Quantitative Data Summary
Table 1: In Vivo Effective Doses of this compound
| Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Moderately affects behavior, improves spatial memory in some tasks. | [1][2][3][4][5][6][7][8][9] |
| Mouse | Intraperitoneal (i.p.) | 0.5 mg/kg | Restores novel object recognition memory in a mouse model of CDKL5 deficiency disorder. | [13][19] |
| Rat | Intraperitoneal (i.p.) | 0.01 - 0.1 mg/kg | Reverses age-induced impairments in olfactory discrimination learning. | [14][15] |
| Rat | Intraperitoneal (i.p.) | 3 - 10 mg/kg | Increases swimming time in the forced swim test. | [14][15] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., 1 mg/kg) and the body weight of the mice.
-
Dissolve the calculated amount of this compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL). Gentle warming may be necessary to ensure complete dissolution.
-
For a final injection volume of 10 mL/kg, dilute the stock solution with sterile 0.9% saline. For example, to achieve a final concentration of 0.1 mg/mL for a 1 mg/kg dose, mix 100 µL of the 10 mg/mL stock with 9.9 mL of saline. Note: The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Vortex the final solution to ensure it is thoroughly mixed and visually inspect for any precipitates.
-
-
Animal Handling and Injection:
-
Weigh each mouse accurately to determine the precise injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Using a 27-gauge or smaller needle, insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.
-
Slowly inject the calculated volume of the this compound solution.
-
Return the mouse to its home cage and monitor for any immediate adverse reactions.
-
Visualizations
Caption: Workflow for in vivo this compound experiments.
Caption: Antagonistic action of this compound on GABA-B receptors.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. researcherslinks.com [researcherslinks.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. alliedacademies.org [alliedacademies.org]
- 9. researchgate.net [researchgate.net]
- 10. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 11. rndsystems.com [rndsystems.com]
- 12. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 19. CGP 55845 HCl | GABAB receptor antagonist | CAS# 149184-22-5 | InvivoChem [invivochem.com]
Technical Support Center: Optimizing Experiments with CGP55845
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing the GABAB receptor antagonist, CGP55845.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: I'm observing inconsistent or no effect of this compound in my in vitro (e.g., slice electrophysiology) experiments. What could be the cause?
A1: Variability in in vitro experiments can stem from several factors related to the compound's preparation, application, and the experimental conditions themselves.
-
Improper Solution Preparation: this compound hydrochloride is soluble in DMSO.[1][2] Ensure you are preparing a fresh stock solution and that it is fully dissolved. Gentle warming can aid dissolution.[1][2] For working solutions, it is crucial to dilute the DMSO stock in your artificial cerebrospinal fluid (aCSF) or desired buffer immediately before use.[2]
-
Solution Stability and Storage: Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. It is recommended to prepare and use working solutions on the same day.[2] Before use, always equilibrate the solution to room temperature and ensure there is no precipitate.[2]
-
Inadequate Equilibration Time: Ensure sufficient time for the drug to perfuse the tissue slice and reach the target receptors. The time required can depend on the thickness of the slice and the flow rate of your perfusion system.
-
Variability in Experimental Conditions: Factors such as the composition of your recording solutions (aCSF), recording temperature, and the age and strain of the animals used can all contribute to variability in electrophysiological recordings.[3] Maintaining consistency in these parameters across experiments is critical.
-
Tonic GABAB Receptor Activation: The effect of a GABAB receptor antagonist like this compound will be most apparent when there is a significant level of tonic (ongoing) GABAB receptor activation in your preparation. The absence of a strong effect may indicate low endogenous GABAergic tone.
Q2: My in vivo experiments with this compound are showing high variability between animals. What are the potential sources of this variability?
A2: In vivo studies introduce additional layers of complexity that can contribute to experimental variability.
-
Inconsistent Drug Administration and Formulation: For intraperitoneal (i.p.) injections, ensure accurate dosing based on body weight.[4] The formulation of the drug for in vivo use is critical for its solubility and bioavailability. Several formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been described to achieve a clear solution.[1] It is recommended to prepare these formulations fresh on the day of use.[1]
-
Animal Characteristics: Age and sex of the animals can significantly influence the effects of this compound.[5] Some studies have reported gender-specific behavioral effects.[3] It is crucial to use animals of a consistent age and to either use a single sex or properly balance and report data for both sexes.
-
Dose and Duration of Treatment: The observed effects of this compound can be highly dependent on the dose and the duration of the treatment regimen.[3] A dose-response curve should be established for your specific experimental model to identify the optimal concentration. Inconsistent effects may be observed at sub-optimal doses.[4]
-
Underlying Health Status of Animals: The general health and stress levels of the animals can impact their physiological responses to drug administration. Ensure consistent and proper animal husbandry practices.
Q3: I'm concerned about potential off-target effects of this compound. How can I minimize them?
A3: While this compound is a potent and selective GABAB receptor antagonist, it's good practice to consider and control for potential off-target effects.[6]
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired effect in your specific assay through careful dose-response studies. This minimizes the risk of engaging lower-affinity off-target sites.
-
Include Proper Controls:
-
Vehicle Control: Always include a group of cells or animals that receive the vehicle (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration as the drug-treated group.
-
Positive Control: Use a known GABAB receptor agonist, like baclofen, to confirm that the GABAB receptor system is functional in your preparation. The effects of the agonist should be blocked by this compound.[7]
-
-
Consider Rescue Experiments: In some experimental designs, you can "rescue" the effect of this compound by co-applying a GABAB receptor agonist.
-
Review Existing Literature: While specific off-target binding profiles for this compound are not extensively detailed in the provided search results, reviewing literature on other GABAB receptor antagonists may provide insights into potential off-target families to be aware of.
Data Presentation
The following tables summarize key quantitative data for the experimental use of this compound.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Reference |
| IC50 (GABAB Receptor Binding) | 5 nM | [6] |
| pKi ([3H]CGP 27492 Binding) | 8.35 | [6] |
| IC50 (Baclofen Response Inhibition) | 130 nM | [6] |
| pEC50 (GABA Release Inhibition) | 8.08 | |
| pEC50 (Glutamate Release Inhibition) | 7.85 |
Table 2: Solubility and Storage of this compound Hydrochloride
| Parameter | Details | Reference |
| Solubility | Soluble in DMSO to 100 mM (gentle warming may be required) | [1][2] |
| Stock Solution Storage | Up to 1 month at -20°C; Up to 6 months at -80°C | [1][2] |
| Working Solution Preparation | Prepare fresh daily from stock solution | [2] |
| Pre-use Handling | Equilibrate to room temperature and check for precipitate | [2] |
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Protocol 1: In Vitro Electrophysiology in Brain Slices
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., NMDG-based aCSF).[5]
-
Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the desired brain region using a vibratome in ice-cold, oxygenated cutting solution.[8]
-
Transfer slices to a recovery chamber with aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature with continuous oxygenation.[9]
-
-
Solution Preparation:
-
Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Store aliquots at -20°C.
-
On the day of the experiment, thaw a stock solution aliquot and dilute it in oxygenated aCSF to the final desired working concentration (e.g., 1-10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all experimental conditions, including the vehicle control.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF at a constant flow rate and temperature.
-
Obtain whole-cell patch-clamp or field potential recordings from the neurons of interest.
-
Establish a stable baseline recording for at least 10-15 minutes.
-
Switch the perfusion to the aCSF containing this compound.
-
Allow sufficient time for the drug to equilibrate in the slice (typically 10-20 minutes) before recording the effects.
-
To confirm GABAB receptor specificity, you can perform a washout by switching back to the control aCSF or apply a GABAB receptor agonist like baclofen in the presence of this compound to show a lack of effect.
-
Protocol 2: In Vivo Administration in Mice
-
Animal Handling:
-
Acclimatize animals to the housing conditions and handling procedures to minimize stress-induced variability.
-
Record the body weight of each animal on the day of the experiment for accurate dose calculation.
-
-
Drug Formulation for Intraperitoneal (i.p.) Injection:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For a typical in vivo formulation, you can use a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
On the day of injection, calculate the required volume of the final formulation to deliver the desired dose (e.g., 1 mg/kg body weight).[4] Prepare the formulation fresh.
-
Ensure the final solution is clear and free of precipitates. Gentle warming or sonication can be used to aid dissolution.[10]
-
-
Administration:
-
Administer the this compound formulation or the vehicle control via intraperitoneal injection.
-
Perform behavioral testing or other experimental procedures at a consistent time point after the injection, based on the expected pharmacokinetics of the compound.
-
-
Data Analysis:
Mandatory Visualizations
GABAB Receptor Signaling Pathway
Caption: GABAB receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Electrophysiology
Caption: Step-by-step workflow for conducting in vitro electrophysiology experiments with this compound.
Troubleshooting Logic for Inconsistent In Vivo Results
References
- 1. GABAB receptor transduction mechanisms, and cross-talk between protein kinases A and C, in GABAergic terminals synapsing onto neurons of the rat nucleus basalis of Meynert - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modeling sources of interlaboratory variability in electrophysiological properties of mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.providence.org [digitalcommons.providence.org]
- 6. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 7. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-time Electrophysiology: Using Closed-loop Protocols to Probe Neuronal Dynamics and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating GABAB Receptor Antagonism of CGP55845 with Baclofen: A Comparative Guide
This guide provides a comprehensive comparison of the performance of CGP55845 as a GABAB receptor antagonist, with its validation primarily established through experiments involving the GABAB receptor agonist, baclofen. The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data, detailed protocols, and visual representations of signaling pathways and experimental workflows.
GABAB Receptor Signaling Pathway and Pharmacological Intervention
GABAB receptors are metabotropic G-protein coupled receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). Upon activation by an agonist such as baclofen, the receptor complex, composed of GABAB1 and GABAB2 subunits, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This results in both presynaptic and postsynaptic inhibition.
The antagonist this compound acts by competitively binding to the GABAB receptor, thereby preventing the binding of agonists like GABA or baclofen and blocking their inhibitory effects.
Experimental Validation of this compound Antagonism
The antagonistic properties of this compound at the GABAB receptor have been extensively validated through various experimental paradigms. These studies consistently demonstrate the ability of this compound to block the effects of the potent GABAB agonist, baclofen.
Electrophysiological Studies
Electrophysiological recordings in neuronal preparations are a cornerstone for validating GABAB receptor antagonism. In rat hippocampal slices, baclofen induces postsynaptic hyperpolarization and depresses both evoked inhibitory postsynaptic potentials (IPSPs) and excitatory postsynaptic potentials (EPSPs).[1][2] Application of this compound at a concentration of 1 µM effectively blocks these baclofen-induced effects.[1][2] Furthermore, this compound has been shown to prevent the baclofen-induced depression of excitatory postsynaptic potentials (EPSPs) in the spinal cord of turtles.[3]
Neurotransmitter Release Assays
The role of presynaptic GABAB receptors in modulating neurotransmitter release provides another avenue for validating antagonism. In rat cerebral cortex slices, this compound increases the electrical stimulation-induced release of GABA and glutamate, both in the absence and presence of baclofen.[2] This indicates that this compound can block the inhibitory effect of baclofen on neurotransmitter release.
Binding Assays
Radioligand binding assays are crucial for determining the affinity of compounds for their receptors. This compound exhibits a high binding affinity for the GABAB receptor, with a reported Ki value of 4.5 nM.[2] In competitive binding assays, this compound potently displaces the binding of GABAB receptor agonists.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies, highlighting the potency of this compound as a GABAB receptor antagonist and its interaction with baclofen.
| Parameter | This compound | Baclofen | Reference |
| Binding Affinity (Ki) | 4.5 nM | - | [2] |
| IC50 (agonist binding prevention) | 5 nM | - | |
| IC50 (vs. Baclofen in isoproterenol assay) | 130 nM | - | |
| pKi | 8.35 | - |
| Parameter | This compound | Baclofen | Experimental System | Reference |
| EC50 (GABA release) | 8.3 nM (in absence of baclofen) | - | Rat cerebral cortex slices | [2] |
| EC50 (GABA release) | 25 nM (in presence of baclofen) | - | Rat cerebral cortex slices | [2] |
| EC50 (Glutamate release) | 14 nM (in presence of baclofen) | - | Rat cerebral cortex slices | [2] |
| Concentration to block baclofen-induced hyperpolarization | 1 µM | 5-10 µM | Rat CA1 hippocampal slices | [1] |
Detailed Experimental Protocols
Electrophysiology in Hippocampal Slices
Objective: To assess the ability of this compound to block baclofen-induced postsynaptic hyperpolarization and depression of synaptic potentials.
Methodology:
-
Slice Preparation: Prepare transverse hippocampal slices (300-400 µm thick) from adult rats using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recording: Transfer a slice to a recording chamber continuously perfused with aCSF at room temperature.
-
Electrode Placement: Place a recording electrode in the CA1 pyramidal cell layer to record field excitatory postsynaptic potentials (fEPSPs) or perform whole-cell patch-clamp recordings from individual pyramidal neurons. Place a stimulating electrode in the Schaffer collateral pathway.
-
Baseline Recording: Record stable baseline fEPSPs or whole-cell currents for at least 20 minutes.
-
Baclofen Application: Perfuse the slice with aCSF containing baclofen (e.g., 10 µM) and record the resulting depression of fEPSPs or outward current (hyperpolarization).
-
This compound Application: After washing out baclofen and allowing the response to return to baseline, pre-incubate the slice with this compound (e.g., 1 µM) for 15-20 minutes.
-
Co-application: Co-apply baclofen (10 µM) in the continued presence of this compound and record the synaptic responses.
-
Data Analysis: Compare the magnitude of the baclofen-induced effect in the absence and presence of this compound. A significant reduction in the effect of baclofen demonstrates the antagonistic activity of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GABAB receptor.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to obtain a crude membrane preparation.
-
Incubation: Incubate the brain membranes with a known concentration of a radiolabeled GABAB receptor agonist (e.g., [3H]-GABA or [3H]-baclofen) and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Validating GABAB Receptor Antagonism
The following diagram illustrates a typical workflow for validating a potential GABAB receptor antagonist using baclofen as the reference agonist.
References
A Comparative Guide to GABA-B Receptor Antagonists: CGP 55845 versus Phaclofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two common GABA-B receptor antagonists: CGP 55845 and phaclofen. The information presented is intended to assist researchers in selecting the appropriate antagonist for their experimental needs by objectively comparing the performance and characteristics of these compounds based on published experimental data.
At a Glance: Key Performance Differences
CGP 55845 stands out as a significantly more potent and selective antagonist of GABA-B receptors compared to phaclofen. Experimental data consistently demonstrates that CGP 55845 exhibits inhibitory activity in the low nanomolar range, whereas phaclofen's efficacy is in the micromolar range, indicating a difference in potency of several orders of magnitude.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for CGP 55845 and phaclofen based on data from various experimental studies.
| Parameter | CGP 55845 | Phaclofen | Key Insights |
| IC50 | 5-6 nM[1][2][3] | 76-229 µM[4][5][6] | CGP 55845 is approximately 15,000 to 45,000 times more potent than phaclofen in inhibiting GABA-B receptor function. |
| Binding Affinity (pKi) | 8.35[2][7] | Not consistently reported | The pKi value for CGP 55845 indicates a high affinity for the GABA-B receptor. |
| Dissociation Constant (Kd) | 30 nM (apparent)[8] | Not consistently reported | The low nanomolar Kd value further confirms the high-affinity binding of CGP 55845. |
| Active Stereoisomer | Not specified, used as hydrochloride salt | (-)-(R)-Phaclofen[5] | The antagonist activity of phaclofen resides in its (-)-(R) stereoisomer. |
| Selectivity | Potent and selective GABA-B receptor antagonist[1][2][3][7][8][9] | Questionable specificity and potency; may not be a potent, specific GABA-B antagonist[4] | CGP 55845 is a reliable tool for specific GABA-B receptor blockade, while phaclofen's utility is limited by its lower potency and potential for off-target effects. |
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to neuronal inhibition. The binding of an agonist, such as GABA or baclofen, triggers the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly modulates ion channels, activating inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. Antagonists like CGP 55845 and phaclofen block these effects by preventing agonist binding to the receptor.
Caption: GABA-B receptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize GABA-B receptor antagonists.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the GABA-B receptor, allowing for the determination of binding affinity (Ki) and IC50 values.
1. Membrane Preparation:
-
Rat cerebral cortex or cells expressing recombinant GABA-B receptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.
-
The final pellet is resuspended in assay buffer, and the protein concentration is determined.
2. Binding Reaction:
-
The assay is performed in a 96-well plate format.
-
Each well contains the membrane preparation, a radiolabeled GABA-B receptor ligand (e.g., [3H]CGP 54626 or --INVALID-LINK---baclofen) at a concentration near its Kd, and varying concentrations of the unlabeled antagonist (CGP 55845 or phaclofen).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GABA-B agonist (e.g., GABA or baclofen).
-
The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.
3. Filtration and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the antagonist concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Cyclic AMP (cAMP) Functional Assay
This assay measures the functional consequence of GABA-B receptor activation or inhibition by quantifying changes in intracellular cAMP levels.
1. Cell Culture and Plating:
-
Cells stably expressing recombinant human GABA-B receptors (e.g., CHO or HEK293 cells) are cultured under standard conditions.
-
Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a physiological buffer.
-
The cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
To measure antagonist activity, cells are pre-incubated with varying concentrations of the antagonist (CGP 55845 or phaclofen).
-
The GABA-B receptor is then stimulated with a known agonist (e.g., baclofen) in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).
-
The reaction is stopped after a defined incubation period.
3. cAMP Detection:
-
Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
-
The principle involves the competition between cellular cAMP and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.
-
The signal generated is inversely proportional to the amount of cAMP in the sample.
4. Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified.
-
The data are plotted as the percentage of inhibition versus the logarithm of the antagonist concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value of the antagonist.
Electrophysiological Recording
Electrophysiology allows for the direct measurement of the effects of GABA-B receptor antagonists on neuronal activity and synaptic transmission.
1. Slice Preparation:
-
Brain slices (e.g., from the hippocampus) are prepared from rodents.
-
The animal is anesthetized and decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slices of a specific thickness (e.g., 300-400 µm) are cut using a vibratome.
-
The slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
2. Recording Setup:
-
A single slice is transferred to a recording chamber on the stage of a microscope and continuously perfused with oxygenated aCSF.
-
Whole-cell patch-clamp or extracellular field potential recordings are made from neurons in the region of interest (e.g., CA1 pyramidal neurons).
-
For whole-cell recordings, glass micropipettes filled with an internal solution are used to form a high-resistance seal with the cell membrane.
-
For field potential recordings, electrodes are placed in the synaptic layers to record population synaptic responses.
3. Experimental Protocol:
-
A stable baseline of neuronal activity or synaptic responses is established.
-
A GABA-B receptor agonist (e.g., baclofen) is applied to the slice to induce a measurable effect, such as membrane hyperpolarization, a decrease in input resistance, or inhibition of synaptic transmission.
-
Once a stable agonist effect is achieved, the antagonist (CGP 55845 or phaclofen) is co-applied at various concentrations.
4. Data Acquisition and Analysis:
-
Changes in membrane potential, holding current, or the amplitude of evoked synaptic potentials are recorded and digitized.
-
The ability of the antagonist to reverse the effects of the agonist is quantified.
-
Dose-response curves are constructed by plotting the percentage of antagonism against the logarithm of the antagonist concentration to determine the IC50.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDSP - GABA [kidbdev.med.unc.edu]
- 3. jneurosci.org [jneurosci.org]
- 4. nva.sikt.no [nva.sikt.no]
- 5. researchgate.net [researchgate.net]
- 6. Methodological standards and functional correlates of depth in vivo electrophysiological recordings in control rodents. A TASK1-WG3 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of GABAB receptor blockade on receptive fields of raccoon somatosensory cortical neurons during reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating the Non-Specific Binding of CGP55845: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the widely used GABAB receptor antagonist, CGP55845, focusing on its potential for non-specific binding. We present supporting experimental data, detailed methodologies for key experiments, and a comparative look at alternative compounds to inform experimental design and data interpretation.
Executive Summary
Quantitative Data: A Comparative Look at Binding Affinities
The following table summarizes the binding affinities of this compound and other relevant compounds to the GABAB receptor and the CXCR4 receptor. A lower value indicates a higher binding affinity.
| Compound | Primary Target | Affinity for GABAB Receptor (IC50/pKi/Kd) | Off-Target | Affinity for CXCR4 (Kd) |
| This compound | GABAB Receptor | IC50 = 5 nM; pKi = 8.35[1] | CXCR4 | 11 nM (±0.5 nM)[2] |
| CGP54626 | GABAB Receptor | Potent and selective antagonist[3] | CXCR4 | 35 nM (±6.2 nM)[2] |
| Baclofen | GABAB Receptor (Agonist) | - | CXCR4 | 10.3 µM (±2.8 µM)[2] |
| GABA | GABAB Receptor (Agonist) | - | CXCR4 | 0.57 µM (±0.24 µM)[2] |
| SCH 50911 | GABAB Receptor | Selective and competitive antagonist[3] | Not Reported | Not Reported |
| Saclofen | GABAB Receptor | Selective antagonist[3] | Not Reported | Not Reported |
| 2-Hydroxysaclofen | GABAB Receptor | Selective antagonist, more potent than Saclofen[3] | Not Reported | Not Reported |
Experimental Protocols
To investigate the specific and non-specific binding of pharmacological agents like this compound, the following experimental protocols are recommended.
Radioligand Binding Assay for GABAB Receptors
This protocol is a standard method for determining the affinity of a compound for the GABAB receptor in native tissue.
Objective: To quantify the binding affinity of a test compound (e.g., this compound) to GABAB receptors in brain membrane preparations.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus) through a series of homogenization and centrifugation steps to enrich for the receptor of interest.[4]
-
Competitive Binding: Incubate the prepared membranes with a constant concentration of a radiolabeled GABAB receptor ligand (e.g., [3H]GABA or a specific antagonist) and a range of concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be converted to an inhibition constant (Ki).
Flow Cytometry-Based Competition Assay for CXCR4
This method allows for the assessment of binding to the CXCR4 receptor on the surface of living cells.[5][6]
Objective: To determine if a test compound can displace a fluorescently-labeled ligand from the CXCR4 receptor.
Methodology:
-
Cell Culture: Use a cell line that endogenously expresses the CXCR4 receptor, such as the human T-cell leukemia line, Jurkat.[5]
-
Competitive Incubation: Incubate the cells with a fixed concentration of a fluorescently-labeled CXCR4 ligand (e.g., a fluorescent derivative of CXCL12) in the presence of increasing concentrations of the test compound.
-
Flow Cytometry: Analyze the cell population using a flow cytometer to measure the mean fluorescence intensity of the cells.
-
Data Analysis: A decrease in the mean fluorescence intensity in the presence of the test compound indicates displacement of the fluorescent ligand. The IC50 value can be determined by plotting the fluorescence intensity against the concentration of the test compound.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the GABAB and CXCR4 receptors.
Caption: GABAB Receptor Signaling Cascade.
Caption: CXCR4 Receptor Signaling Cascade.
Conclusion and Recommendations
The data clearly indicate that this compound binds to the CXCR4 receptor with an affinity that is comparable to its primary target, the GABAB receptor. This non-specific interaction can have significant functional consequences, including the modulation of cell migration and neuronal signaling.[2]
For researchers utilizing this compound, we recommend the following:
-
Acknowledge and consider the potential for CXCR4-mediated effects in the interpretation of experimental results, especially in systems where CXCR4 is known to be expressed and functional.
-
Use the lowest effective concentration of this compound to minimize off-target effects.
-
Employ orthogonal validation. When possible, confirm key findings with an alternative GABAB receptor antagonist that has a different chemical structure and off-target profile. Based on the available data, CGP54626 may be a more selective alternative with a lower affinity for CXCR4.
-
Utilize specific CXCR4 antagonists as controls. In experiments where CXCR4-mediated effects are a concern, the use of a selective CXCR4 antagonist (e.g., AMD3100) can help to dissect the on-target versus off-target effects of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Baclofen and Other GABAB Receptor Agents Are Allosteric Modulators of the CXCL12 Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA-B Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for CGP55845 in Brain Slice Recordings: A Comparative Guide
For researchers in neuroscience and drug development, rigorous control experiments are fundamental to validating the specificity and mechanism of action of pharmacological agents. This guide provides a comparative analysis of control experiments for CGP55845, a potent and selective GABA-B receptor antagonist, in the context of brain slice electrophysiology. We present supporting experimental data, detailed protocols, and visualizations to ensure robust and reliable experimental design.
Comparison of this compound with Alternative GABA-B Antagonists
This compound is widely regarded for its high potency and selectivity for GABA-B receptors. However, understanding its performance relative to other antagonists is crucial for experimental design and data interpretation. The following table summarizes the potency of this compound compared to other commonly used GABA-B antagonists, saclofen and phaclofen.
| Antagonist | Potency (pA2 value) | Typical Concentration (Brain Slices) | Key Characteristics |
| This compound | 8.3[1] | 1 - 10 µM | High potency and selectivity for both pre- and postsynaptic GABA-B receptors. |
| Saclofen | ~5.0 - 5.3[2] | 100 - 500 µM | Lower potency than this compound; requires higher concentrations. |
| Phaclofen | ~5.0[3] | 100 - 500 µM | Similar potency to saclofen; one of the earlier developed GABA-B antagonists.[3][4][5][6] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates higher antagonist potency.
Experimental Protocols
To ensure the specific action of this compound in brain slice recordings, a series of control experiments are essential. These include positive controls to demonstrate the drug's efficacy, negative controls to confirm its specificity, and comparative experiments to benchmark its performance.
Positive Control: Antagonism of a GABA-B Agonist
This experiment confirms that this compound effectively blocks the action of a known GABA-B receptor agonist, such as baclofen.
Objective: To demonstrate that this compound can prevent or reverse the effects of baclofen on neuronal activity.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampus, cortex) from a rodent model according to standard protocols.[7] Maintain slices in an interface or submerged chamber with continuous perfusion of oxygenated artificial cerebrospinal fluid (aCSF).
-
Baseline Recording: Obtain a stable baseline recording of synaptic transmission (e.g., evoked postsynaptic potentials or currents) or neuronal firing rate using whole-cell patch-clamp or field potential recordings.
-
Agonist Application: Bath-apply the GABA-B agonist baclofen (e.g., 10-20 µM) and record the resulting inhibition of synaptic transmission or hyperpolarization of the neuron.[8][9]
-
Antagonist Co-application: In the continued presence of baclofen, co-apply this compound (e.g., 5-10 µM). A successful positive control will show a reversal of the baclofen-induced effect, returning the synaptic response or membrane potential towards the baseline level.
-
Washout: Wash out both drugs with aCSF to observe the recovery of the baseline response.
Negative Control: Application of this compound Alone
This experiment is crucial to demonstrate that this compound does not have intrinsic effects on the recorded parameter in the absence of significant tonic GABA-B receptor activation.
Objective: To show that this compound has no effect on baseline synaptic transmission or neuronal excitability when GABA-B receptors are not tonically active.
Methodology:
-
Slice Preparation and Baseline: Prepare brain slices and obtain a stable baseline recording as described for the positive control.
-
Antagonist Application: Bath-apply this compound (e.g., 5-10 µM) alone, without any prior or concurrent application of a GABA-B agonist.
-
Observation: Record for a sufficient period (e.g., 10-15 minutes) to observe any potential changes in the baseline synaptic response or neuronal firing. In a successful negative control, this compound should not produce any significant change in the recorded parameters.
-
Washout: Wash out this compound with aCSF.
Note: In some brain regions, there may be a low level of tonic GABA-B receptor activation by ambient GABA. In such cases, this compound application alone might cause a small enhancement of synaptic transmission. This observation itself can be a valuable finding.
Comparative Control: Benchmarking Against Other Antagonists
This experiment directly compares the efficacy of this compound with other GABA-B antagonists.
Objective: To compare the potency of this compound with that of saclofen or phaclofen in antagonizing a GABA-B agonist.
Methodology:
-
Slice Preparation and Baseline: Prepare brain slices and obtain a stable baseline recording.
-
Agonist Application: Apply a submaximal concentration of baclofen to induce a consistent level of inhibition.
-
Application of Antagonist 1 (e.g., Saclofen): Apply a concentration of saclofen (e.g., 200 µM) and quantify the extent of reversal of the baclofen effect.
-
Washout: Thoroughly wash out both baclofen and saclofen.
-
Re-application of Agonist: Re-apply the same concentration of baclofen to re-establish the inhibitory effect.
-
Application of Antagonist 2 (this compound): Apply a much lower concentration of this compound (e.g., 5 µM) and quantify the reversal of the baclofen effect.
-
Comparison: Compare the degree of antagonism produced by the high concentration of saclofen with that of the low concentration of this compound. A successful comparison will demonstrate that a significantly lower concentration of this compound is required to achieve the same or greater level of antagonism as saclofen or phaclofen.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the underlying molecular mechanisms, the following diagrams are provided.
Caption: GABA-B receptor signaling cascade and the site of action for this compound.
Caption: Logical workflow for positive, negative, and comparative control experiments.
By implementing these rigorous control experiments, researchers can confidently attribute the observed effects to the specific antagonism of GABA-B receptors by this compound, thereby enhancing the validity and impact of their findings.
References
- 1. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baclofen and phaclofen modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phaclofen inhibition of the slow inhibitory postsynaptic potential in hippocampal slice cultures: a possible role for the GABAB-mediated inhibitory postsynaptic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baclofen and phaclofen modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAB receptor agonist baclofen promotes central nervous system remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of CGP55845
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of CGP55845, a potent and selective GABA-B receptor antagonist. The information is compiled from various studies to offer an objective overview supported by experimental data.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in both laboratory-based assays and live animal models.
In Vitro Efficacy of this compound
| Parameter | Value | Species/System | Assay Type | Reference |
| IC50 | 5 nM | - | GABA-B Receptor Binding | [1][2][3] |
| IC50 | 6 nM | - | GABA-B Receptor Antagonism | [4] |
| IC50 | 130 nM | Rat | Isoproterenol Assay (Baclofen response) | [1][2][3] |
| pKi | 8.35 | - | [3H]CGP 27492 Binding | [1][2][3] |
| Ki | 4.5 nM | - | GABA-B Receptor Binding | [5] |
| pEC50 (GABA release) | 8.08 | - | - | [2][3] |
| pEC50 (Glutamate release) | 7.85 | - | - | [2][3] |
| EC50 (GABA release) | 8.3 nM | Rat cerebral cortex slices | Electrical stimulation | [5] |
| EC50 (GABA release with baclofen) | 25 nM | Rat cerebral cortex slices | Electrical stimulation | [5] |
| EC50 (Glutamate release with baclofen) | 14 nM | Rat cerebral cortex slices | Electrical stimulation | [5] |
In Vivo Efficacy of this compound
| Animal Model | Effect | Effective Dose | Route of Administration | Reference |
| Rat | Increased swimming time in forced swim test | 3 or 10 mg/kg | - | [5] |
| Rat | Reversal of age-induced olfactory discrimination impairments | 0.01 and 0.1 mg/kg | - | [5] |
| Mouse | Increased seizure intensity (PTZ-induced) | - | - | [5] |
| Mouse | Improved spatial memory (Morris water maze) | 1 mg/kg | Intraperitoneal | [6][7] |
| Mouse | No significant effect on neuromuscular coordination, locomotion, or exploratory behavior | 1 mg/kg | Intraperitoneal | [6][7] |
| Mouse | No significant effect on hematological or serum biochemical profiles | 1 mg/kg/day for 12 days | Intraperitoneal | [8][9][10][11][12] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
In Vitro Experimental Protocols
1. Radioligand Binding Assay for GABA-B Receptor
This protocol is adapted from studies characterizing GABA-B receptor binding.
-
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.
-
Materials:
-
Rat brain membranes (or cells expressing recombinant GABA-B receptors)
-
[³H]CGP54626 (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4)[1]
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4)[1]
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In reaction tubes, combine the brain membrane preparation, [³H]CGP54626 (at a concentration near its Kd, e.g., 4 nM), and varying concentrations of this compound.[1]
-
For non-specific binding, use a high concentration of a non-labeled GABA-B ligand.
-
Incubate the mixture at room temperature for a defined period (e.g., 1.5 hours) to reach equilibrium.[1]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.[1]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
-
2. Electrophysiological Recording in Rat Hippocampal Slices
This protocol is a generalized procedure based on electrophysiological studies in hippocampal slices.
-
Objective: To assess the antagonist effect of this compound on GABA-B receptor-mediated synaptic currents.
-
Materials:
-
Adult rats
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Baclofen (GABA-B agonist)
-
Patch-clamp electrophysiology setup
-
-
Procedure:
-
Prepare acute hippocampal slices from the rat brain.
-
Maintain slices in an incubation chamber with oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Establish whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Evoke inhibitory postsynaptic potentials (IPSPs) or currents (IPSCs) by stimulating afferent fibers.
-
Apply the GABA-B receptor agonist, baclofen, to induce a postsynaptic hyperpolarization or a reduction in evoked IPSP/IPSC amplitude.[5]
-
Apply this compound (e.g., 1 µM) to the perfusion solution and observe the reversal of the baclofen-induced effects.[5]
-
Record and analyze the changes in membrane potential and synaptic currents to quantify the antagonist activity of this compound.
-
In Vivo Experimental Protocol
1. Forced Swim Test in Rats
This protocol is based on standard procedures for the forced swim test used to assess antidepressant-like activity.
-
Objective: To evaluate the effect of this compound on depressive-like behavior.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. This is to induce a state of behavioral despair.
-
Remove the rat, dry it, and return it to its home cage.
-
Drug Administration: Administer this compound or vehicle control at the desired dose (e.g., 3 or 10 mg/kg) at specific time points before the test session (e.g., 30 minutes prior).[5]
-
Test session (Day 2): 24 hours after the pre-test, place the rat back into the swim cylinder for a 5-minute test session.
-
Record the session and score the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behaviors.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Mandatory Visualizations
GABA-B Receptor Signaling Pathway
References
- 1. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 6. Characterization of synaptically elicited GABAB responses using patch-clamp recordings in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the binding of [3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GABA-B Receptor Antagonists for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable GABA-B receptor antagonist is a critical decision in experimental design. This guide provides a side-by-side comparison of commonly used GABA-B receptor antagonists, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its actions are mediated by both ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors, which are G-protein-coupled receptors (GPCRs), play a crucial role in modulating neuronal excitability and synaptic transmission.[1] Antagonists of these receptors are invaluable tools for investigating the physiological and pathological roles of the GABA-B system and hold therapeutic potential for a range of neurological and psychiatric disorders.[1]
This guide offers an objective comparison of several widely used GABA-B receptor antagonists, focusing on their potency, selectivity, and mechanism of action to aid researchers in making informed decisions for their specific research needs.
Quantitative Comparison of GABA-B Receptor Antagonists
The potency of GABA-B receptor antagonists is typically determined through in vitro binding and functional assays. The following table summarizes the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) values for several common antagonists. Lower values indicate higher potency.
| Antagonist | IC50 (nM) | Ki (nM) | Key Properties |
| CGP 55845 | 5 - 6[2][3][4] | 4.47 (pKi 8.35)[2] | Potent and selective antagonist.[2][5] Inhibits GABA and glutamate release.[2] |
| CGP 52432 | 85 | - | Potent and selective antagonist. |
| SCH 50911 | 1100 (1.1 µM)[6] | - | Selective, competitive, and orally active.[6] Approximately 60 times more potent than CGP 35348. No binding affinity for GABA-A receptors up to 100 µM. |
| Saclofen | 7800 (7.8 µM)[7][8] | - | Competitive antagonist.[7] Also shows weak antagonism at heterodimeric GABA-B1b/B2 receptors.[7] |
| Phaclofen | 76,000 (76 µM) for (-)-(R)-phaclofen[9] | - | The (-)-(R)-enantiomer is the active form.[9] The (+)-(S)-enantiomer is inactive.[9] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition. The data presented here are compiled from multiple sources for comparative purposes.
GABA-B Receptor Signaling Pathway
GABA-B receptors are heterodimeric GPCRs that couple to pertussis toxin-sensitive Gi/o proteins. Upon activation by GABA, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity, ultimately resulting in a slow and prolonged inhibition of neuronal activity. Antagonists act by competitively binding to the GABA-B receptor, thereby blocking the downstream signaling cascade initiated by GABA.
Experimental Workflow for Antagonist Characterization
The characterization of GABA-B receptor antagonists typically involves a series of in vitro assays to determine their binding affinity and functional activity. A common experimental workflow is outlined below.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of GABA-B receptor antagonists. Below are summarized protocols for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the GABA-B receptor.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or cerebellum) in a suitable buffer (e.g., Tris-HCl with CaCl2).
-
Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration.
2. Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]GABA, [3H]baclofen, or a high-affinity radiolabeled antagonist like [3H]CGP54626), and varying concentrations of the unlabeled test antagonist.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known GABA-B agonist or antagonist).
-
Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.
1. Membrane Preparation:
-
Prepare cell membranes from a cell line expressing GABA-B receptors or from brain tissue as described for the radioligand binding assay.
2. Assay Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a GABA-B receptor agonist (e.g., GABA or baclofen), varying concentrations of the test antagonist, GDP, and [35S]GTPγS.
-
Include control wells for basal binding (no agonist) and maximal stimulation (agonist only).
-
Incubate the plate to allow for G-protein activation and [35S]GTPγS binding.
3. Separation and Detection:
-
Separate bound and unbound [35S]GTPγS using rapid filtration, similar to the binding assay.
-
Measure the radioactivity on the filters.
4. Data Analysis:
-
Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Conclusion
The choice of a GABA-B receptor antagonist will depend on the specific requirements of the research, including the desired potency, selectivity, and route of administration for in vivo studies. This guide provides a foundational comparison to assist researchers in selecting the most appropriate tool for their investigation into the complex roles of the GABA-B receptor system.
References
- 1. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CGP55845 hydrochloride | GABAB antagonist | Probechem Biochemicals [probechem.com]
- 5. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 6. The pharmacology of SCH 50911: a novel, orally-active GABA-beta receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Saclofen | GABA Receptor | TargetMol [targetmol.com]
- 9. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls in Behavioral Studies Featuring CGP55845
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the realm of behavioral neuroscience, the selective GABA-B receptor antagonist CGP55845 is a critical tool for elucidating the role of the GABAergic system in learning, memory, and other complex behaviors. The integrity of findings from such studies hinges on the use of appropriate negative controls. This guide provides a comprehensive comparison of control methodologies for behavioral studies involving this compound, supported by experimental data and detailed protocols.
The Gold Standard: Vehicle Control
The most widely accepted and utilized negative control in behavioral experiments with this compound is the administration of a vehicle solution. This control group receives an injection of the same solvent used to dissolve this compound, administered via the same route and volume as the experimental group. This methodology ensures that any observed behavioral effects can be attributed to the pharmacological action of this compound rather than the stress of the injection procedure or the physiological effects of the solvent itself.
Experimental Data: this compound vs. Vehicle Control
The following tables summarize quantitative data from studies that directly compare the behavioral effects of this compound with a vehicle control in rodent models.
Table 1: Effects of this compound on Spatial Memory in the Morris Water Maze
| Treatment Group | N | Latency to Platform (seconds) | Platform Crossings (number) | Reference |
| This compound (1 mg/kg, i.p.) | 14 | Shorter latency than control | More frequent than control | [1] |
| Saline Control | 16 | Longer latency than this compound | Less frequent than this compound | [1] |
Note: The study found that while this compound improved spatial memory in the first probe trial, this effect was not sustained in a second trial, suggesting it did not induce long-term memory formation at the tested dose.[1]
Table 2: Effects of this compound on Locomotor and Exploratory Behavior in the Open Field Test
| Treatment Group | Parameter | Result | P-value | Reference |
| This compound (1 mg/kg, i.p.) | Immobility Time | No significant difference | > 0.05 | [1] |
| Saline Control | Immobility Time | No significant difference | > 0.05 | [1] |
| This compound (1 mg/kg, i.p.) | Time Mobile | No significant difference | > 0.05 | [1] |
| Saline Control | Time Mobile | No significant difference | > 0.05 | [1] |
Note: These findings suggest that at a 1 mg/kg dose, this compound does not significantly alter general locomotor or exploratory behavior in male albino mice.[1]
Table 3: Effects of this compound on Neuromuscular Coordination in the Rota-Rod Test
| Treatment Group | Performance | Result | P-value | Reference |
| This compound (1 mg/kg, i.p.) | Time on Rod | No significant difference | > 0.05 | [1] |
| Saline Control | Time on Rod | No significant difference | > 0.05 | [1] |
Note: This indicates that this compound did not impair neuromuscular coordination at the tested dose.[1]
Alternative Control Strategies
While vehicle control is standard, other strategies can further strengthen experimental design:
-
Inactive Stereoisomers: The chemical structure of this compound, (2S)-3---INVALID-LINK--phosphinic acid, is stereospecific. The use of an inactive enantiomer or diastereomer as a negative control would offer a highly rigorous way to control for off-target effects. However, there is currently a lack of commercially available and experimentally validated inactive isomers of this compound for use in behavioral research.
-
Alternative GABA-B Antagonists: While not a negative control in the traditional sense, comparing the behavioral effects of this compound with other GABA-B receptor antagonists, such as CGP 35348, can help to confirm that the observed effects are indeed mediated by GABA-B receptor blockade. This comparative approach can be useful for understanding the nuances of how different antagonists interact with the receptor and influence behavior.
Experimental Protocols
1. Preparation and Administration of this compound and Vehicle Control
This protocol is based on methodologies reported in studies with albino mice.[1][2][3]
-
Drug Preparation: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to a stock concentration. Further dilute with 0.9% saline solution to achieve the final desired concentration (e.g., 1 mg/ml).
-
Vehicle Control Preparation: Prepare a solution of DMSO and 0.9% saline at the same concentration as the drug vehicle.
-
Administration: Administer this compound solution or vehicle control solution intraperitoneally (i.p.) at a volume of 1 ml/kg of body weight. Injections are typically given 30 minutes prior to behavioral testing.
2. Behavioral Testing: Morris Water Maze
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days (e.g., 4 days with 4 trials per day) to find the hidden platform from different starting positions.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant and the number of times the mouse crosses the former platform location are recorded.
-
-
Data Analysis: Compare the latency to find the platform during acquisition and the performance in the probe trial between the this compound-treated and vehicle-treated groups.
Visualizing the Mechanisms
To better understand the context of these behavioral studies, the following diagrams illustrate the relevant biological pathway and experimental workflow.
Caption: GABA-B receptor signaling pathway and the antagonistic action of this compound.
Caption: A typical experimental workflow for a behavioral study using this compound.
References
Safety Operating Guide
Proper Disposal Procedures for CGP55845: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of CGP55845, a potent and selective GABAB receptor antagonist.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to maintain a safe laboratory environment and prevent environmental contamination.[1] The following procedures are based on information from safety data sheets (SDS) and general best practices for chemical waste management.
Immediate Safety and Handling Considerations
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including laboratory gloves and eye protection.[2] Although one safety data sheet indicates that eye protection is not required under normal conditions of use, it is a standard and recommended laboratory practice to protect against accidental splashes or dust formation.[1][2] In the event of a spill, the material should be swept up or picked up mechanically and placed into a suitable, closed container for disposal.[1][2] Avoid creating dust.[2] It is crucial to prevent the chemical from entering drains, sewers, or any surface or ground water.[1][2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as chemical waste and engage a licensed disposal company.
-
Preparation for Disposal:
-
Carefully collect all surplus and non-recyclable this compound, including any contaminated materials such as pipette tips, tubes, or absorbent paper from spills.
-
Place the waste in a clearly labeled, sealed, and suitable container. The container should be compatible with the chemical and properly marked as chemical waste.
-
-
Engaging a Licensed Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.
-
Provide the disposal company with the safety data sheet for this compound to ensure they have all the necessary information for proper handling and disposal.
-
-
Disposal of "Unused Product":
-
Unused this compound should also be disposed of through a licensed disposal company.[2] Do not attempt to dispose of it in regular laboratory trash or down the drain.
-
Experimental Context and Handling
This compound is a potent and selective GABAB receptor antagonist with an IC50 of 6 nM.[3] It is widely used in neurological research.[3] While detailed experimental protocols are beyond the scope of this disposal guide, it is important to note that any materials that come into contact with this compound during an experiment, such as solutions, cell culture media, or animal bedding, should be considered contaminated and disposed of as chemical waste following the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling CGP55845
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CGP55845. It outlines the necessary personal protective equipment (PPE), and operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Safety Ratings
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, adherence to standard laboratory safety protocols is essential. The substance's safety ratings are summarized below, indicating a low level of hazard.
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
| Source: Cayman Chemical Safety Data Sheet.[1] |
Personal Protective Equipment (PPE)
While this compound is not deemed hazardous, the use of appropriate personal protective equipment is a fundamental laboratory practice to minimize exposure risk.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves according to laboratory and local regulations. Wash and dry hands after handling.[2] |
| Eye Protection | Safety glasses or goggles | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect from spills. |
| Respiratory Protection | Not generally required | If nuisance levels of dust are present, a type N95 (US) or type P1 (EN 143) dust mask can be used.[2] Provide appropriate exhaust ventilation where dust may form.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound is stable for shipping at ambient temperatures.[3]
-
For long-term storage, keep the solid compound at -20°C.[4] Stability is guaranteed for at least four years under these conditions.[4]
2. Preparation of Stock Solutions:
-
Solubility: this compound is soluble in DMSO.[4]
-
Procedure: To prepare stock solutions, handle the solid in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[2]
-
Storage of Solutions: Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[5] It is recommended to prepare and use solutions on the same day if possible.[3] Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred.[3]
3. Handling during Experiments:
-
Always wear the recommended PPE.
-
Avoid the formation of dust and aerosols.[2]
-
Use dedicated equipment and clean the work area thoroughly after use.
Emergency and Disposal Procedures
Spill Management:
-
In case of a spill, avoid generating dust.
-
Mechanically sweep up the solid material.[1]
-
Place the spilled substance into a suitable, closed container for disposal.[2]
-
Do not allow the substance to enter sewers or surface water.[1][2]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration.[2] |
| Skin Contact | Wash the affected area with soap and plenty of water.[2] |
| Eye Contact | Flush eyes with water as a precaution.[2] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] |
Disposal Plan:
-
Dispose of unused this compound and any contaminated materials in accordance with federal, state, and local environmental regulations.
-
Keep in suitable, closed containers for disposal.[2]
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
